Bavachromene
描述
属性
IUPAC Name |
(E)-1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPURLGLYLCBSU-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345765 | |
| Record name | Bavachromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41743-38-8 | |
| Record name | Bavachromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bavachromene: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Bavachromene, a natural chalcone isolated from the medicinal plant Psoralea corylifolia. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Chemical Structure and Identification
This compound, with the systematic IUPAC name (2E)-1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(4-hydroxyphenyl)-2-propene-1-one, is a notable chalcone derivative. Its chemical identity is well-defined by a unique combination of a chromene ring and a chalcone backbone.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical and Bioactivity Data
The following table summarizes key quantitative data for this compound. While extensive quantitative data on its biological activities are still emerging, this table provides a consolidated view of its known properties.
| Parameter | Value | Reference |
| Chemical Identifiers | ||
| IUPAC Name | (2E)-1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(4-hydroxyphenyl)-2-propene-1-one | |
| CAS Number | 41743-38-8 | |
| Molecular Formula | C20H18O4 | |
| Molecular Weight | 322.36 g/mol | |
| Canonical SMILES | CC1(C)OC2=C(C=C(C(=C2)C(=O)C=CC3=CC=C(C=C3)O)O)C=C1 | |
| Physicochemical Properties | ||
| XLogP3 | 4.5 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| Biological Activity | ||
| Anti-inflammatory Activity | Data not available | |
| Antibacterial Activity | Data not available | |
| Antifungal Activity | Data not available |
Experimental Protocols
Detailed experimental protocols specifically for the evaluation of this compound's biological activities are not extensively reported in publicly available literature. However, based on standard methodologies for assessing similar natural products, the following generalized protocols can be adapted.
Isolation of this compound from Psoralea corylifolia
A general procedure for isolating chalcones and other phenolic compounds from Psoralea corylifolia seeds involves solvent extraction followed by chromatographic separation.[1][2]
-
Extraction:
-
Dried and powdered seeds of Psoralea corylifolia are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 7 days).
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction, typically rich in phenolic compounds, is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages
This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
-
Measurement of Nitric Oxide:
-
After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is then determined.
-
Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.[3]
-
Preparation of Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Assay Procedure:
-
Serial two-fold dilutions of this compound are prepared in MHB in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Antifungal Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
Similar to the antibacterial assay, the antifungal activity of this compound can be assessed by determining the MIC against fungal strains.
-
Preparation of Inoculum:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on Sabouraud Dextrose Agar (SDA).
-
A spore or yeast suspension is prepared in sterile saline and adjusted to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL).
-
-
Assay Procedure:
-
The broth microdilution method is followed using RPMI-1640 medium.
-
Serial dilutions of this compound are prepared in the microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.
-
Potential Signaling Pathways
While direct experimental evidence for the signaling pathways modulated by this compound is limited, the structural similarity to other chalcones and flavonoids with known anti-inflammatory properties suggests potential involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: This pathway is a key regulator of inflammation. Many natural anti-inflammatory compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
-
MAPK Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in mediating inflammatory responses. Inhibition of these pathways can lead to a decrease in the production of inflammatory cytokines.
Further research is required to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for investigating the anti-inflammatory properties of this compound and its potential mechanism of action involving the NF-κB signaling pathway.
Figure 2: Workflow for investigating the anti-inflammatory activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioactive Prenylflavonoids from Psoralea corylifolia
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of key bioactive compounds isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine. Due to the likely misspelling in the initial query for "Bavachromene," this document focuses on the well-researched prenylflavonoids from this plant, including Bavachalcone, Isobavachalcone, Bavachin, and Corylin. The guide details their mechanisms of action, effects on critical signaling pathways, and provides a compilation of quantitative data from various studies. Furthermore, it includes detailed experimental protocols for the isolation of these compounds and for key assays used to elucidate their cellular effects, along with visualizations of relevant signaling pathways and experimental workflows.
Discovery and Origin
The primary bioactive compounds discussed in this guide—Bavachalcone, Isobavachalcone, Bavachin, and Corylin—are all naturally occurring phytochemicals isolated from the seeds of the medicinal plant Psoralea corylifolia (Fabaceae). This plant, commonly known as "Babchi," has been a staple in traditional Ayurvedic and Chinese medicine for centuries, used to treat a variety of ailments, particularly skin diseases. Modern phytochemical investigations have led to the isolation and characterization of numerous compounds from this plant, with prenylflavonoids being a prominent class exhibiting a wide range of pharmacological activities.
The isolation of these compounds is typically achieved through extraction of the powdered seeds with organic solvents such as ethanol or methanol, followed by various chromatographic techniques to separate and purify the individual constituents.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of Bavachalcone, Isobavachalcone, and Bavachin based on available literature.
Table 1: Cytotoxic and Inhibitory Activities of Bavachalcone
| Compound | Cell Line/Target | Activity | IC50 Value | Reference |
| Bavachalcone | K562 (human erythroleukemia) | Cytotoxic | Not specified | [1] |
| Bavachalcone | MDA-MB-231 (human breast cancer) | Cytotoxic | Not specified | [1] |
| Bavachalcone | SK-N-MC (human neuroblastoma) | Cytotoxic | Not specified | [1] |
| Bavachalcone | Osteoclast Precursor Cells | Inhibition of Osteoclast Formation | ~1.5 µg/mL | [2] |
Table 2: Cytotoxic and Inhibitory Activities of Isobavachalcone
| Compound | Cell Line/Target | Activity | IC50 Value | Reference |
| Isobavachalcone | OVCAR-8 (ovarian cancer) | Akt Signaling Inhibition | 7.92 µM | [3] |
| Isobavachalcone | HT29 (colorectal cancer) | Cytotoxic | > 40 µM | [4] |
| Isobavachalcone | MDCK | Cytotoxic | 26.6 ± 3.4 µM | [4] |
| Isobavachalcone | HeLa (cervical cancer) | Cytotoxic | 10.08 to 60.16 µM | [5] |
Table 3: Estrogenic Activity of Bavachin
| Compound | Receptor | Activity | EC50 Value | Reference |
| Bavachin | Estrogen Receptor α (ERα) | Activation | 320 nM | [6][7][8] |
| Bavachin | Estrogen Receptor β (ERβ) | Activation | 680 nM | [6][7][8] |
Experimental Protocols
Isolation and Purification of Compounds from Psoralea corylifolia
This protocol describes a general method for the extraction and isolation of prenylflavonoids from the seeds of Psoralea corylifolia.
Materials:
-
Dried seeds of Psoralea corylifolia
-
Methanol
-
Petroleum ether
-
Benzene
-
Chloroform
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60F-254)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Grind the dried seeds of Psoralea corylifolia into a fine powder.
-
Defat the powdered seeds with petroleum ether at room temperature.
-
Extract the defatted powder with methanol using a Soxhlet apparatus.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.[9]
-
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of benzene and chloroform).[9]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions using TLC to identify those containing the compounds of interest.
-
-
Purification:
-
Pool the fractions containing the desired compound.
-
Further purify the pooled fractions using additional chromatographic steps, such as preparative TLC or repeated column chromatography with different solvent systems, until a pure compound is obtained.[10]
-
Characterize the purified compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the isolated compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., K562, MDA-MB-231, SK-N-MC)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 195 µL of complete growth medium and incubate overnight.[1]
-
Prepare serial dilutions of the test compound in the medium.
-
Add 5 µL of the compound dilutions to the respective wells and incubate for the desired time (e.g., 24, 48, 72 hours).[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
Western Blot for Akt Signaling Pathway Analysis
This protocol is used to determine the effect of Isobavachalcone on the phosphorylation of Akt.
Materials:
-
Cancer cell lines (e.g., OVCAR-8)
-
Isobavachalcone
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with Isobavachalcone at various concentrations for the desired time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal loading.
Luciferase Reporter Assay for NF-κB Signaling Pathway
This protocol is used to assess the effect of Bavachin on NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Bavachin
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.
-
After 24 hours, pre-treat the cells with various concentrations of Bavachin for a specified time.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After the desired stimulation time, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
RT-PCR for Wnt/β-catenin Target Gene Expression
This protocol is used to analyze the effect of Corylin on the expression of Wnt/β-catenin target genes in osteoblasts.
Materials:
-
Osteoblast cells
-
Corylin
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for Wnt target genes (e.g., Runx2, Osterix) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
Procedure:
-
Treat osteoblast cells with Corylin for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform real-time PCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12]
Mandatory Visualizations
Caption: Experimental workflow for the isolation of bioactive compounds and subsequent biological evaluation.
Caption: Isobavachalcone inhibits the PI3K/Akt signaling pathway.
Caption: Bavachin may inhibit the NF-κB signaling pathway.
Caption: Corylin promotes osteoblastic differentiation via the Wnt/β-catenin pathway.
References
- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bavachalcone inhibits osteoclast differentiation through suppression of NFATc1 induction by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wholesale 98% Isobavachalcone (CAS 20784-50-3) | Natural Akt Inhibitor for Cancer Research & Neuroprotection,98% Isobavachalcone (CAS 20784-50-3) | Natural Akt Inhibitor for Cancer Research & Neuroprotection Factory - Cqherb.com [cqherb.com]
- 4. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells [ouci.dntb.gov.ua]
- 6. Activation of Estrogen Receptor by Bavachin from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sadhnahp.com [sadhnahp.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. Wnt/β-catenin signaling pathway is active in pancreatic development of rat embryo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Isolation of Bavachromene for Researchers and Drug Development Professionals
An in-depth exploration of the methodologies for obtaining Bavachromene, a promising natural chromene derivative, this guide provides a comprehensive overview of its isolation from natural sources and a proposed synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
This compound, a prenylated flavonoid found in the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide outlines a detailed protocol for the isolation and purification of this compound from its natural source and presents a plausible, though not yet published, synthetic route. Furthermore, it provides key analytical data for its characterization and delves into its potential mechanism of action by examining its influence on critical signaling pathways.
Isolation of this compound from Psoralea corylifolia
This compound is a naturally occurring compound that can be isolated from the seeds of the plant Psoralea corylifolia, also known as Babchi. The isolation process involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Isolation and Purification
This protocol is a composite based on established methods for the separation of similar compounds from Psoralea corylifolia.
1. Plant Material Preparation:
-
Dried seeds of Psoralea corylifolia are ground into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
The powdered seeds are extracted with petroleum ether. This initial extraction is aimed at removing nonpolar compounds, including oils and some terpenoids.
-
Following the petroleum ether extraction, the plant material is then subjected to extraction with a more polar solvent, such as methanol or 70% ethanol, to isolate the flavonoid and chromene constituents, including this compound.[1]
3. Chromatographic Purification:
-
The crude extract obtained from the polar solvent is concentrated under reduced pressure.
-
The concentrated extract is then subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be a stepwise increase in ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions rich in this compound are pooled and concentrated.
-
For higher purity, the semi-purified this compound can be further subjected to preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Isolation
While a specific yield for this compound is not widely reported, the overall yield of extracts from Psoralea corylifolia seeds can provide an estimation.
| Parameter | Value | Reference |
| Plant Material | Psoralea corylifolia seeds | [1] |
| Initial Extraction Solvent | Petroleum Ether | |
| Main Extraction Solvent | 70% Ethanol | [1] |
| Purification Method | Silica Gel Column Chromatography, Preparative HPLC | |
| Estimated Yield | Not explicitly reported for this compound |
Proposed Synthesis of this compound
As of the latest literature review, a total synthesis of this compound has not been explicitly detailed. However, based on the synthesis of structurally similar chromene derivatives, a plausible synthetic route can be proposed. This proposed pathway involves the condensation of a substituted phenol with a prenyl-containing aldehyde or ketone, followed by cyclization to form the chromene ring.
Proposed Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data for Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, δ ppm) | Data not explicitly found in the search results. |
| ¹³C NMR (CDCl₃, δ ppm) | Data not explicitly found in the search results. |
| Mass Spectrometry (m/z) | Data not explicitly found in the search results. |
Note: While the use of these techniques for identification is mentioned in the literature, specific spectral data for this compound was not available in the searched resources.
Biological Activity and Signaling Pathways
This compound, as a chromene derivative, is anticipated to exhibit anti-inflammatory and potentially anti-cancer properties. The mechanism of action for such compounds often involves the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation and cell proliferation.
Proposed Mechanism of Action: Inhibition of Inflammatory Signaling
Caption: Proposed inhibitory action of this compound on NF-κB and MAPK signaling pathways.
This technical guide provides a foundational understanding of the synthesis and isolation of this compound. Further research is warranted to establish a definitive synthetic protocol, fully characterize the compound with detailed spectroscopic data, and elucidate its precise molecular mechanisms of action to unlock its full therapeutic potential.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Bavachromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachromene is a naturally occurring chalcone found in the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers and professionals in the field of drug development.
Physical and Chemical Properties
This compound, with the CAS Number 41743-38-8, is a yellow powder. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₄ | [1] |
| Molecular Weight | 322.36 g/mol | [2] |
| Appearance | Yellow Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| UV-Vis Spectrum | Not available |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound. While many studies confirm its structure using spectroscopic methods, the raw data is not always published. The following represents a compilation of expected and reported spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are influenced by its aromatic rings, hydroxyl groups, and the chalcone backbone.
¹H NMR and ¹³C NMR Data: Specific experimental ¹H and ¹³C NMR data with chemical shifts and coupling constants for this compound (CAS 41743-38-8) are not available in the public domain literature reviewed. The identification of this compound in various studies is confirmed by NMR, but the detailed spectral data is not provided[2].
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.
Expected IR Absorption Peaks:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C=O stretching: A strong absorption peak around 1630-1680 cm⁻¹ due to the α,β-unsaturated ketone.
-
C=C stretching (aromatic): Peaks in the range of 1450-1600 cm⁻¹.
-
C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region.
Actual experimental FT-IR peak lists for this compound are not available in the reviewed literature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): Expected at m/z = 322.
-
Fragmentation Pattern: The fragmentation of chalcones is well-documented and typically involves cleavages at the α,β-unsaturated ketone system and fragmentations of the aromatic rings.
Specific experimental mass spectrometry data detailing the fragmentation pattern of this compound is not available in the reviewed literature.
Biological Activities and Signaling Pathways
This compound has been investigated for a range of biological activities, primarily focusing on its anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through the modulation of several key signaling pathways.
Anti-Inflammatory Activity
This compound and related compounds from Psoralea corylifolia have demonstrated significant anti-inflammatory effects. This activity is largely attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting this pathway.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. This compound exhibits antioxidant properties by activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Signaling Pathway: Nrf2
Under basal conditions, Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their transcription.
Anticancer Activity
This compound and its derivatives have shown promise as anticancer agents, with studies demonstrating their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. One of the key pathways implicated in these effects is the PI3K/Akt pathway.
Signaling Pathway: PI3K/Akt
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt phosphorylates numerous downstream targets that promote cell survival and inhibit apoptosis. This compound is believed to exert its anticancer effects by inhibiting this pro-survival pathway.
Experimental Protocols
Isolation and Purification of this compound from Psoralea corylifolia
The following is a general protocol for the isolation of this compound, based on common phytochemical extraction techniques.
Detailed Steps:
-
Preparation of Plant Material: Dried seeds of Psoralea corylifolia are ground into a fine powder to increase the surface area for extraction.
-
Defatting: The powdered material is first extracted with a non-polar solvent like n-hexane to remove oils and lipids, which can interfere with subsequent purification steps.
-
Extraction of Chalcones: The defatted plant material (marc) is then extracted with a solvent of medium polarity, such as ethyl acetate or chloroform, in which this compound is soluble. This can be done by maceration (soaking at room temperature) or using a Soxhlet apparatus for more efficient extraction.
-
Concentration: The resulting extract is concentrated using a rotary evaporator under reduced pressure to remove the solvent, yielding a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography using silica gel as the stationary phase.
-
Elution and Fraction Collection: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected at regular intervals.
-
Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in plant extracts or biological samples. The following is a general protocol that can be optimized for specific applications.
HPLC System and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral analysis of a pure standard |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Methodology:
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Extract the sample containing this compound using an appropriate solvent. The extract may need to be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a summary of its known physical and chemical properties, along with an overview of its mechanisms of action and relevant experimental protocols. Further research is needed to fill the gaps in the existing data, particularly concerning its quantitative physical properties and detailed spectral characterization. Such information will be invaluable for the continued development of this compound as a potential therapeutic agent.
References
An In-depth Technical Guide on the Core Mechanism of Action of Cannabichromene (CBC)
Disclaimer: The initial query for "Bavachromene" did not yield significant scientific literature. It is highly probable that this was a typographical error for "Cannabichromene" (CBC), a well-researched phytocannabinoid. This technical guide will, therefore, focus on the established mechanisms of action for Cannabichromene (CBC).
Introduction
Cannabichromene (CBC) is a non-psychoactive phytocannabinoid found in Cannabis sativa.[1] While less studied than THC and CBD, emerging research has highlighted its therapeutic potential, particularly in the realms of inflammation and oncology.[2] This guide provides a detailed overview of the molecular mechanisms underpinning CBC's biological activities, focusing on its anti-inflammatory and anticancer effects. It is intended for researchers, scientists, and professionals in drug development.
Anti-inflammatory Mechanism of Action
CBC has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[3] Its mechanism of action is multifaceted, primarily involving the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.
Core Signaling Pathways
1. Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling:
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. CBC has been shown to suppress the activation of this pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, CBC treatment inhibits the phosphorylation of NF-κB.[1] This inhibitory action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, including iNOS, IL-1β, IL-6, and TNF-α.[1]
2. Downregulation of Mitogen-Activated Protein Kinase (MAPK) Signaling:
The MAPK signaling cascade, which includes ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation. CBC has been observed to inhibit the phosphorylation of these key MAPK proteins in LPS-stimulated macrophages.[1] Specifically, at a concentration of 20 µM, CBC reduces the protein expression of p44/42 MAPK (ERK1/2), JNK, and p38.[1]
3. Interaction with Transient Receptor Potential (TRP) Channels:
CBC is known to interact with several TRP channels, which are involved in pain and inflammation. It acts as an agonist for both TRPV1 and TRPA1 channels.[4] Prolonged activation of these channels leads to their desensitization, which can block the transmission of pain and inflammatory signals.[4] This mechanism is a key contributor to CBC's analgesic and anti-inflammatory effects.
4. Modulation of the Endocannabinoid System:
CBC is a selective agonist for the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells and is involved in modulating inflammation.[1] CBC's activation of CB2 receptors is coupled to Gi/o signaling.[3] Furthermore, CBC can inhibit the degradation of the endocannabinoid anandamide by targeting the enzyme fatty acid amide hydrolase (FAAH), thereby enhancing the natural anti-inflammatory tone of the endocannabinoid system.[4]
Visualization of Anti-inflammatory Signaling
Quantitative Data on Anti-inflammatory Effects
| Parameter | Cell Line/Model | Treatment | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS + CBC | 20 µM | ~50% inhibition | [1] |
| iNOS mRNA Expression | RAW 264.7 | LPS + CBC | 20 µM | 74.12% suppression | [1] |
| IL-1β mRNA Expression | RAW 264.7 | LPS + CBC | 20 µM | 46.22% suppression | [1] |
| TNF-α mRNA Expression | RAW 264.7 | LPS + CBC | 20 µM | 44.33% suppression | [1] |
| IL-6 mRNA Expression | RAW 264.7 | LPS + CBC | 20 µM | 37.59% suppression | [1] |
| NF-κB Phosphorylation | RAW 264.7 | LPS + CBC | 20 µM | 55.86% inhibition | [1] |
| Cell Viability | RAW 264.7 | CBC | Up to 20 µM | No cytotoxicity | [1] |
Experimental Protocols
Cell Culture and Treatment: RAW 264.7 macrophages were cultured in appropriate media and incubated for 24 hours.[1] To induce inflammation, cells were treated with lipopolysaccharide (LPS) at a concentration of 1.0 µg/mL.[1] After 2 hours of LPS treatment, cells were exposed to CBC at concentrations of 5, 10, and 20 µM for 18 hours.[1]
Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.[1]
Nitric Oxide (NO) Production Assay: NO production was quantified by measuring nitrite levels in the culture supernatant using a Nitric Oxide Plus Detection kit.[1]
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of iNOS, IL-1β, IL-6, and TNF-α.[1]
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of NF-κB, ERK1/2, JNK, and p38.[1]
Anticancer Mechanism of Action
CBC has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.[5][6] Its mechanisms involve the induction of programmed cell death and the inhibition of cell proliferation and migration.
Core Signaling Pathways and Cellular Effects
1. Induction of Apoptosis and Cell Cycle Arrest:
CBC, often in combination with THC, has been shown to induce apoptosis in urothelial carcinoma cells (T24 and HTB-9).[5] This is accompanied by an arrest of the cell cycle in the S-phase.[5] The pro-apoptotic effects are correlated with the activation of cannabinoid receptors CB1 and CB2.[5]
2. Modulation of Ferroptosis:
In pancreatic cancer cells, CBC treatment has been found to upregulate the expression of genes involved in ferroptosis, a form of iron-dependent programmed cell death.[7]
3. Inhibition of Cell Migration:
In urothelial carcinoma cells, a combination of CBC and THC significantly reduced cell motility in scratch assays.[5] This suggests that CBC can interfere with the processes of cancer cell invasion and metastasis.
4. Interaction with Cannabinoid Receptors:
The cytotoxic effects of CBC in some cancer cell lines are mediated, at least in part, through the CB1 and CB2 receptors.[5] The expression of these receptors can be induced by treatment with CBC and THC.[5]
Visualization of Anticancer Signaling
Quantitative Data on Anticancer Effects
| Cell Line | Cancer Type | Treatment | IC50 | Reference |
| T24 | Urothelial Carcinoma | CBC + THC (~6:1) | 13.68 µg/mL | [5] |
| HTB-9 | Urothelial Carcinoma | CBC + THC (~6:1) | 13.95 µg/mL | [5] |
| U87MG | Glioblastoma | CBC | > 10 ng/µL | [6] |
| T98G | Glioblastoma | CBC | > 10 ng/µL | [6] |
| CCF-STTG1 | Glioblastoma | CBC | > 10 ng/µL | [6] |
| SH-SY5Y | Neuroblastoma | CBC | > 10 ng/µL | [6] |
| MO3.13 | Oligodendroglial | CBC | > 10 ng/µL | [6] |
Experimental Protocols
Cell Culture: Human urothelial carcinoma cell lines (T24, HTB-9), glioblastoma cell lines (U87MG, T98G, CCF-STTG1), a neuroblastoma cell line (SH-SY5Y), and an oligodendroglial cell line (MO3.13) were used.[5][6]
Cytotoxicity Assay: Cell viability was determined using the XTT assay for urothelial carcinoma cells and other standard cell viability assays for glioblastoma and neuroblastoma cell lines.[5][6]
Apoptosis and Cell Cycle Analysis: Fluorescence-activated cell sorting (FACS) was used to analyze apoptosis and the cell cycle distribution of treated cells.[5]
Cell Migration and Invasion Assays: Scratch and transwell assays were performed to assess the effect of CBC on cell migration and invasion.[5]
Gene Expression Analysis: Quantitative PCR (qPCR) was used to determine the expression levels of cannabinoid receptor genes (CNR1 and CNR2).[5] mRNA-seq analysis was conducted to identify changes in gene expression related to cell death pathways in pancreatic cancer cells.[7]
Conclusion
Cannabichromene exhibits significant therapeutic potential through its distinct anti-inflammatory and anticancer mechanisms of action. Its ability to modulate multiple signaling pathways, including NF-κB, MAPK, and those linked to cannabinoid and TRP receptors, underscores its pleiotropic effects. The presented quantitative data and experimental protocols provide a solid foundation for further research and development of CBC as a novel therapeutic agent. Future studies should continue to elucidate the intricate details of its signaling networks and validate its efficacy in preclinical and clinical settings.
References
- 1. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCIL Scientists Targeting Minor Cannabinoids as Potential Cancer Therapeutics | Cancer Center at Illinois [cancer.illinois.edu]
- 3. The Potential of Cannabichromene (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabichromene (CBC) Mechanisms on Endocannabinoid System & TRP Channels | Wellspring CBD [wellspringcbd.com]
- 5. Cannabis-Derived Compounds Cannabichromene and Δ9-Tetrahydrocannabinol Interact and Exhibit Cytotoxic Activity against Urothelial Cell Carcinoma Correlated with Inhibition of Cell Migration and Cytoskeleton Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Antitumor Potential of Cannabichromene, Cannabigerol, and Related Compounds from Cannabis sativa and Piper nigrum Against Malignant Glioma: An In Silico to In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabichromene: integrative modulation of apoptosis, ferroptosis, and endocannabinoid signaling in pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Biological Activities of Bavachromene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavachromene, a naturally occurring chromene derivative predominantly isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the potential biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme-inhibitory effects. Detailed experimental protocols for key assays, quantitative data from pertinent studies, and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Quantitative Data
| Assay | Cell Line/Model | Parameter | Result | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ | Data not available for this compound; related chromenes show activity. | [1] |
| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 macrophages | % Inhibition | Dose-dependent reduction by related chromenes. | [1] |
Note: Quantitative data for this compound's direct anti-inflammatory activity is limited in the reviewed literature. The data presented is for structurally related chromene compounds, suggesting a class effect.
Signaling Pathways
This compound is suggested to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] These pathways are central to the production of pro-inflammatory mediators.[4]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol is based on the Griess assay for the quantification of nitrite, a stable product of NO.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the concentration of nitrite by comparing the absorbance to a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals, which contributes to its protective effects against oxidative stress-related damage.
Quantitative Data
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging | IC₅₀ | Data not available for this compound. | |
| ABTS Radical Scavenging | TEAC (Trolox Equivalent Antioxidant Capacity) | Data not available for this compound. | |
| Ferric Reducing Antioxidant Power (FRAP) | Fe²⁺ Equivalents | Data not available for this compound. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging capacity of a compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound in methanol.
-
-
Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.
-
Prepare a control well with 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, inducing apoptosis and inhibiting the proliferation of cancer cells.
Quantitative Data
| Cell Line | Assay | Parameter | Result | Reference |
| Various Cancer Cell Lines | MTT Assay | IC₅₀ / GI₅₀ | Data not available for this compound. Related compounds show activity. | [5][6] |
Note: Specific IC₅₀ or GI₅₀ values for this compound against various cancer cell lines are not well-documented in the available literature. However, related natural products have shown promising results.
Signaling Pathways
The anticancer mechanisms of related compounds often involve the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases.[7] Other potential pathways include cell cycle arrest and inhibition of signaling pathways like PI3K/Akt.[8]
Caption: Proposed anticancer mechanism of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.
Antimicrobial Activity
This compound has been investigated for its potential to inhibit the growth of various pathogenic microorganisms.
Quantitative Data
| Microorganism | Assay | Parameter | Result | Reference |
| Gram-positive bacteria (e.g., S. aureus) | Broth Microdilution | MIC (µg/mL) | Data not available for this compound. | |
| Gram-negative bacteria (e.g., E. coli) | Broth Microdilution | MIC (µg/mL) | Data not available for this compound. | |
| Fungi (e.g., C. albicans) | Broth Microdilution | MIC (µg/mL) | Data not available for this compound. |
Note: While the general class of compounds is known for antimicrobial effects, specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation:
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
Enzyme Inhibitory Activity
This compound has shown potential as an inhibitor of several enzymes implicated in various physiological and pathological processes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation.[9]
| Enzyme | Substrate | Parameter | Result | Reference |
| Mushroom Tyrosinase | L-DOPA | IC₅₀ | Data not available for this compound. |
-
Reaction Mixture: In a 96-well plate, mix phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound.
-
Pre-incubation: Incubate the mixture for 10 minutes at 25°C.
-
Substrate Addition: Add L-DOPA solution to initiate the reaction.
-
Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.[10]
-
Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[11][12]
| Enzyme | Substrate | Parameter | Result | Reference |
| Acetylcholinesterase (from Electrophorus electricus) | Acetylthiocholine iodide | IC₅₀ | Data not available for this compound. |
-
Reaction Setup: In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test solution of this compound.
-
Enzyme Addition: Add the AChE solution and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.
-
Measurement: The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the absorbance of this product at 412 nm over time.
-
Calculation: Determine the rate of reaction and calculate the percentage of inhibition. The IC₅₀ value is then determined.
Other Potential Activities
Estrogenic and Anti-estrogenic Activity
This compound and related compounds have been investigated for their ability to interact with estrogen receptors, suggesting potential applications in hormone-related conditions.[13][14][15][16]
Vasorelaxant and Anti-platelet Activity
Some studies on related compounds suggest that they may induce vasorelaxation and inhibit platelet aggregation, indicating potential cardiovascular benefits.[17]
Conclusion
This compound is a promising natural compound with a wide spectrum of potential biological activities. Its anti-inflammatory, antioxidant, and enzyme-inhibitory properties make it a compelling candidate for further investigation in the development of novel therapeutics. However, a significant portion of the currently available data is on related compounds or crude extracts. Therefore, future research should focus on isolating and testing pure this compound to unequivocally determine its specific pharmacological profile and quantitative efficacy. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and execute further studies to unlock the full therapeutic potential of this compound.
References
- 1. Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bavachinin Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]
- 4. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 8. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. ijsr.in [ijsr.in]
- 11. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for estrogenic and antiestrogenic activities of plants growing in Egypt and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogenic and anti-estrogenic activities of the Thai traditional herb, Butea superba Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estrogenic and anti-estrogenic activity of butylparaben, butylated hydroxyanisole, butylated hydroxytoluene and propyl gallate and their binary mixtures on two estrogen responsive cell lines (T47D-Kbluc, MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to Bavachromene Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of bavachromene, its derivatives, and analogs. The information is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to this compound and Its Analogs
This compound is a naturally occurring chromene compound that can be isolated from plants such as Psoralea corylifolia[1]. The chromene scaffold is a key pharmacophore found in many natural products and has been a subject of significant interest in medicinal chemistry due to its diverse biological activities[1]. Derivatives and analogs of this compound have been synthesized and evaluated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties. This guide will delve into the technical details of these compounds, from their synthesis and experimental evaluation to their molecular mechanisms of action.
Synthesis and Isolation of this compound and Its Derivatives
General Synthesis of Chromene Derivatives
The synthesis of chromene derivatives often involves multi-component reactions, which are efficient for creating molecular diversity. A common method is a one-pot synthesis under microwave irradiation, which can produce 4H-chromene and chromeno[2,3-b]pyridine derivatives in excellent yields[2].
Representative Experimental Protocol: Microwave-Assisted Synthesis of 4H-Chromene Derivatives [3]
-
Reactants:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenol derivative (1.0 mmol)
-
Catalyst (e.g., piperidine, 0.5 mL)
-
Solvent (e.g., absolute ethanol, 5 mL)
-
-
Procedure:
-
Combine the aromatic aldehyde, malononitrile, phenol derivative, and absolute ethanol in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add the catalyst to the mixture.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 140°C) for 2-5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
If necessary, purify the product by recrystallization from ethanol or by silica gel column chromatography.
-
Dry the final product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
-
Isolation of this compound from Psoralea corylifolia
This compound can be isolated from the seeds of Psoralea corylifolia. The general procedure involves extraction with an organic solvent followed by chromatographic purification.
Representative Experimental Protocol: Extraction and Purification of Compounds from Psoralea corylifolia Seeds [4][5]
-
Extraction:
-
Grind the dried seeds of Psoralea corylifolia into a coarse powder.
-
Soak the powdered seeds in 50% ethanol at room temperature. Perform the soaking three times (e.g., with 300 mL, 150 mL, and 150 mL of solvent for 10 g of powder), with each soaking lasting for 2 hours[6].
-
Alternatively, perform Soxhlet extraction with petroleum ether for 6-8 hours or ultrasonic-assisted extraction with 70% ethanol[4].
-
Collect the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dry the crude extract in a vacuum oven.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Perform column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate mixture.
-
Monitor the fractions using TLC and combine the fractions containing the compound of interest.
-
Further purify the combined fractions by recrystallization or by using techniques like high-speed counter-current chromatography (HSCCC) to obtain pure this compound[7].
-
Confirm the structure and purity of the isolated compound using HPLC, ¹H NMR, and ¹³C NMR.
-
Biological Activities and Quantitative Data
This compound derivatives and analogs have demonstrated a wide range of biological activities. The following tables summarize the quantitative data from various studies.
Anticancer Activity
Table 1: IC₅₀ Values of this compound Derivatives and Analogs against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzochromene Derivatives | MCF-7 (Breast) | 4.6 - 21.5 | [8] |
| Benzochromene Derivatives | Various (7 lines) | 4.6 - 21.5 | [8] |
| Chromene Derivative 2 | HT-29 (Colon) | More potent than Doxorubicin | [9] |
| Chromene Derivative 5 | HepG-2 (Liver) | More potent than Doxorubicin | [9] |
| Dihydropyrano[3,2-c]chromenes | HT29 (Colon) | Data available in source | [10] |
| 2-Aminobenzochromenes | HT29 (Colon) | Data available in source | [10] |
| Chromene C1 & C2 | TNBC cell lines | Selectively inhibit viability | [6] |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [4] |
| Coumarin-based derivative 68 | MCF-7 (Breast) | 1.24 | [11] |
| Coumarin-based derivative 69 | MCF-7 (Breast) | 1.65 | [11] |
| Dihydroquinoline derivative 11 | T47D (Breast) | 2.20 | [11] |
| Dihydroquinoline derivative 11 | MCF-7 (Breast) | 3.03 | [11] |
| Dihydroquinoline derivative 11 | MDA-MB-231 (Breast) | 11.90 | [11] |
| Thiazolidine-2,4-dione 108 | MCF-7 (Breast) | 1.27 | [11] |
| Thiazolidine-2,4-dione 109 | MCF-7 (Breast) | 1.31 | [11] |
| Thiazolidine-2,4-dione 110 | MCF-7 (Breast) | 1.50 | [11] |
Anti-inflammatory Activity
Table 2: Anti-inflammatory Activity of this compound Derivatives and Analogs
| Compound/Derivative | Assay | Effect | Reference |
| Sargachromanol D | LPS-stimulated RAW 264.7 cells | Inhibition of NO and PGE2 production | [12] |
| 2-phenyl-4H-chromen-4-one (Compound 8) | LPS-stimulated RAW 264.7 cells | Inhibition of NO, IL-6, and TNF-α | [13][14] |
| Cannabichromene (CBC) | LPS-treated RAW 264.7 cells | Inhibition of JNK, ERK, and p38 phosphorylation | [15] |
| Chroman derivative 14 | TNF-α-induced ICAM-1 expression | Potent inhibition | [16] |
Antimicrobial Activity
Table 3: MIC Values of this compound Analogs against Microbial Strains
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Azo-based calix[17]arene derivatives | Bacterial strains | 0.97 - 62.5 | |
| 1,3-bis(aryloxy)propan-2-amines (CPD20) | MRSA strains | 2.5 | |
| 1,3-bis(aryloxy)propan-2-amines (CPD22) | MRSA strains | 2.5 - 5 | |
| 1,3-bis(aryloxy)propan-2-amines (CPD21) | MRSA strains | 5 - 10 | |
| Benzo[h]chromene derivatives | Gram-positive and Gram-negative bacteria | Active at <200 |
Experimental Protocols for Biological Assays
Anticancer Activity Assays
Protocol 1: MTT Assay for Cell Viability [1][3][10]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Protocol 2: Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis [1]
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a small volume of PBS and add a mixture of AO and EB (1:1 ratio).
-
Incubate for 5 minutes at room temperature in the dark.
-
Observe the cells under a fluorescence microscope.
-
Live cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
-
Anti-inflammatory Activity Assays
Protocol 3: Griess Assay for Nitric Oxide (NO) Production [13][14]
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (0.5 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve.
-
Protocol 4: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) [13][14]
-
Procedure:
-
Culture and treat cells as described in the Griess assay protocol.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Mechanisms of Action and Signaling Pathways
This compound and its analogs exert their biological effects through the modulation of various signaling pathways.
Anticancer Mechanisms
The anticancer activity of these compounds is often attributed to the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to increase the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptotic cell death[8].
Anti-inflammatory Mechanisms
The anti-inflammatory effects are primarily mediated through the inhibition of key inflammatory pathways.
-
TLR4/MAPK Signaling Pathway: Some 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway. This leads to a downregulation of NO, IL-6, and TNF-α expression[13][14].
-
NF-κB Signaling Pathway: Sargachromanol D, a chromene from algae, inhibits LPS-stimulated inflammation by suppressing the activation of the NF-κB and MAPKs pathways in macrophages[12].
-
PPARG/PI3K/AKT Signaling Pathway: Bavachinin has been found to ameliorate rheumatoid arthritis inflammation by modulating the PPARG/PI3K/AKT signaling pathway. It inhibits the proliferation and migration of fibroblast-like synoviocytes and the production of inflammatory cytokines[5].
Visualizations of Signaling Pathways and Workflows
Experimental Workflow
Caption: General experimental workflow for the study of this compound derivatives.
TLR4/MAPK/NF-κB Signaling Pathway
Caption: Inhibition of the TLR4/MAPK/NF-κB pathway by this compound derivatives.
PPARγ/PI3K/AKT Signaling Pathway
Caption: Modulation of the PPARγ/PI3K/AKT pathway by Bavachinin.
Conclusion
This compound, its derivatives, and analogs represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, are attributed to their ability to modulate key signaling pathways. The synthetic accessibility of the chromene scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel and more potent therapeutic agents. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of these compounds.
References
- 1. In Vitro Anti-Rotaviral Activity of Bavachin Isolated from Psoralea corylifolia L. (Fabaceae) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TLR4 signaling induces B7-H1 expression through MAPK pathways in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-kB pathway overview | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Natural Products from Herbal Medicine in TLR4 Signaling for Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Spectroscopic Data of Bavachromene: A Technical Guide
Disclaimer: Publicly available experimental spectroscopic data for Bavachromene is limited. This guide provides a detailed analysis of a close structural analogue, (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one , to offer representative spectroscopic insights. The methodologies and expected spectral characteristics are applicable to this compound and related chalcones.
This technical guide presents a comprehensive overview of the spectroscopic data for a structural analogue of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Spectroscopic Data Summary
The following tables summarize the quantitative Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for the this compound analogue, (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.528 - 13.614 | d | 34.4 | -OH (phenolic) |
| 10.653 - 10.698 | d | 18.0 | -OH (phenolic) |
| 10.150 | s | - | -OH (phenolic) |
| 8.162 - 8.184 | d | 8.8 | Aromatic H |
| 7.759 | s | - | Aromatic H |
| 6.845 - 6.865 | d | 8.0 | Aromatic H |
| 6.409 - 6.430 | d | 8.4 | Aromatic H |
| 6.299 | s | - | Aromatic H |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 191.51 | C=O (Carbonyl) |
| 165.76 | Aromatic C-O |
| 164.93 | Aromatic C-O |
| 160.26 | Aromatic C-O |
| 144.24 | Aromatic C |
| 132.81 | Aromatic C |
| 131.19 | Aromatic C-H |
| 125.72 | Aromatic C |
| 117.38 | Vinylic C-H |
| 115.82 | Aromatic C-H |
| 112.97 | Aromatic C-H |
| 108.07 | Aromatic C-H |
| 102.56 | Aromatic C-H |
Solvent: DMSO-d₆, Frequency: 100 MHz
Table 3: Mass Spectrometry (MS) Data
| m/z Ratio | Interpretation |
| 256 | [M]⁺ (Molecular Ion) |
| 258 | [M+2]⁺ |
Ionization Mode: Not specified, likely Electron Ionization (EI)
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3392.83 | - | O-H stretching |
| 3076.48 | - | C-H stretching (sp²) |
| 1631.04 | - | C=O stretching |
| 1605.42 | - | C=C stretching |
| 1438.88 | - | C-H deformation |
| 1167.28 | - | C-O stretching |
| 1026.36 | - | O-H deformation |
| 829.068 | - | C-H out-of-plane bend |
Sample Preparation: Not specified, likely KBr pellet or Nujol mull
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices for the analysis of chalcones and related flavonoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm), and a relaxation delay appropriate for the compound.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For solid samples, a direct insertion probe may be used.
-
Ionization: Electron Ionization (EI) is a common technique for small organic molecules, involving bombardment of the sample with a high-energy electron beam. Electrospray Ionization (ESI) is another widely used method, particularly for more polar and fragile molecules.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt (e.g., NaCl or KBr) plates.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavelength. The instrument records an interferogram, which is then Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
In Silico Modeling of Bavachromene Interactions: A Technical Guide
Abstract: Bavachromene, a prenylated flavonoid, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Understanding the molecular mechanisms underlying these effects is crucial for drug development. In silico modeling offers a powerful, resource-efficient approach to investigate the interactions between this compound and its potential protein targets. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in silico studies of this compound. It outlines detailed methodologies for molecular docking and simulation, presents a structured format for quantitative data, and visualizes key workflows and biological pathways.
Introduction to this compound and In Silico Modeling
This compound is a natural compound belonging to the chromene and flavonoid classes. Compounds with this scaffold have demonstrated a range of biological activities. The exploration of these activities at a molecular level is essential for elucidating their therapeutic potential. In silico techniques, such as molecular docking and molecular dynamics, are computational methods used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein.[1][2] These approaches are instrumental in structure-based drug design, helping to identify potential biological targets, predict binding affinities, and understand interaction mechanisms at an atomic level.[1]
Potential Therapeutic Targets for this compound
Based on the known biological activities of related flavonoids and chromene derivatives, several protein families emerge as high-potential targets for this compound. These are often implicated in inflammatory and oncogenic signaling pathways.
-
Inflammatory Pathway Proteins: Flavonoids are recognized for their ability to modulate key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4] Therefore, proteins within these cascades, including IKKβ, p65 (a subunit of NF-κB), JNK, and p38 MAPK, are primary targets for investigation.
-
Cell Cycle and Apoptosis Regulators: The anticancer activity of similar compounds often involves the modulation of proteins that control cell proliferation and programmed cell death. Targets in this category include Cyclin-Dependent Kinases (CDKs), Bcl-2 family proteins, and caspases.
-
DNA Polymerase: Certain phenolic compounds have been shown to inhibit DNA polymerase, an enzyme critical for DNA replication. This presents a potential target for anticancer applications.[5]
-
Bromodomain and Extraterminal (BET) Proteins: BET proteins, such as BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-MYC. They are considered promising targets in cancer and inflammation therapy.[6][7]
Methodologies and Experimental Protocols
A robust in silico workflow is critical for generating reliable predictions. The following protocols outline the standard steps for investigating this compound's interactions.
In Silico Modeling Workflow
The overall process involves preparing the ligand and protein, performing docking simulations to predict binding modes, and running molecular dynamics simulations to assess the stability of the complex.
References
- 1. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico modeling studies of N9-substituted harmine derivatives as potential anticancer agents: combination of ligand-based and structure-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bavachromene and its related prenylflavonoids, focusing on their natural sources, detailed extraction and isolation methodologies, biosynthetic pathways, and known biological activities. The information is tailored for professionals in the fields of pharmaceutical research and natural product chemistry.
Natural Sources of this compound and Related Prenylflavonoids
This compound and its structural analogs are predominantly found in a select number of plant species, with Psoralea corylifolia being the most significant and well-documented source.
-
Psoralea corylifolia (Babchi): The seeds of this plant are a rich reservoir of various prenylated flavonoids, including this compound.[1] Other related compounds found in abundance are bavachin, isobavachin, bavachalcone, and isobavachalcone.[2] The plant has a long history of use in traditional Ayurvedic and Chinese medicine for treating a variety of skin disorders.[3]
-
Angelica keiskei (Ashitaba): While not a primary source of this compound itself, this plant is rich in other structurally related prenylated chalcones, such as xanthoangelol and 4-hydroxyderricin. The yellow sap of the plant is particularly abundant in these compounds.
-
Broussonetia papyrifera (Paper Mulberry): The root bark of this plant contains a variety of prenylated flavonoids, including papyriflavonol A, broussochalcone A, and broussochalcone B.[4][5]
Extraction and Isolation Protocols
The extraction and isolation of this compound and related compounds from their natural sources, primarily Psoralea corylifolia seeds, involve several established methodologies. The choice of method can significantly impact the yield and purity of the final product.
Conventional Extraction Methods
2.1.1. Maceration and Soxhlet Extraction:
These traditional methods involve the use of organic solvents to extract the desired compounds from the plant material.
-
Protocol:
-
Preparation of Plant Material: Dried seeds of Psoralea corylifolia are ground into a coarse powder.
-
Solvent Extraction: The powdered material is subjected to extraction with a suitable solvent. Common solvents include methanol, ethanol, petroleum ether, and ethyl acetate.[6][7] Sequential extraction with solvents of increasing polarity can be employed for fractionation.[6][7]
-
Extraction Process:
-
Maceration: The plant material is soaked in the solvent for an extended period (e.g., 7 days) with occasional agitation.
-
Soxhlet Extraction: The plant material is placed in a thimble and continuously extracted with a refluxing solvent for several hours (e.g., 6 hours).
-
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2.1.2. Reflux Extraction:
This method uses heat to increase the efficiency of the extraction process.
-
Protocol:
-
The powdered plant material is mixed with the chosen solvent in a flask.
-
The mixture is heated to the boiling point of the solvent and maintained at reflux for a specified duration (e.g., 40 minutes, repeated three times with fresh solvent).
-
The extract is then filtered and concentrated as described above.
-
Modern Extraction Method: Ultrasonic-Assisted Extraction (UAE)
UAE is a more efficient and environmentally friendly method that utilizes ultrasonic waves to enhance the extraction process.[8][9][10]
-
Mechanism: The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high-pressure and high-temperature micro-environments, leading to cell wall disruption and enhanced release of intracellular contents.[8]
-
Protocol:
-
The powdered plant material is suspended in the extraction solvent.
-
The suspension is subjected to ultrasonication using a probe or bath sonicator for a specific time (e.g., 5 to 30 minutes) and frequency (typically 20-100 kHz).[10][11]
-
The extract is then filtered and concentrated. Studies have shown that UAE can significantly reduce extraction time and solvent consumption compared to conventional methods.[11]
-
Isolation and Purification
Following extraction, the crude extract is subjected to chromatographic techniques to isolate and purify this compound and other target compounds.
-
Column Chromatography: This is a standard method for the separation of compounds from a mixture.
-
Stationary Phase: Silica gel or alumina are commonly used as the stationary phase.[4][12]
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds. For example, a mixture of benzene and petroleum ether with increasing amounts of acetone can be employed.[12]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and quantification of the isolated compounds.[5][13]
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Biosynthetic Pathway of this compound
The biosynthesis of this compound follows the general flavonoid pathway, starting from the amino acid phenylalanine, with subsequent specific modifications including prenylation and cyclization.
The proposed biosynthetic pathway begins with the formation of naringenin chalcone, a key intermediate in flavonoid synthesis.[16] This is followed by isomerization to naringenin, which then undergoes prenylation.
-
Key Enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the conversion of phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA ester.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[16]
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[16]
-
Prenyltransferase (PT): Transfers a dimethylallyl pyrophosphate (DMAPP) group to the naringenin backbone. Specific prenyltransferases in Psoralea corylifolia are responsible for the regiospecific addition of the prenyl group.
-
The final step to form the chromene ring of this compound is likely a cyclization reaction of the prenylated intermediate.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity and Signaling Pathways
This compound and related prenylflavonoids exhibit a wide range of biological activities, making them promising candidates for drug development.
Anti-inflammatory Activity
Several studies have demonstrated the potent anti-inflammatory effects of these compounds. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
-
Inhibition of Nitric Oxide (NO) Production: Prenylflavonoids from Psoralea corylifolia have been shown to inhibit the production of NO in activated microglial cells.
-
Modulation of NF-κB Signaling: These compounds can suppress the expression of inducible nitric oxide synthase (iNOS) by inhibiting the degradation of I-κBα, a key inhibitor of the NF-κB signaling pathway. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity
The antioxidant properties of this compound and its analogs are well-documented. These compounds can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
ABTS Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.
Potential Interaction with Other Signaling Pathways
Based on the activity of structurally similar flavonoids, it is plausible that this compound may also modulate other critical signaling pathways.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. A related compound, bavachinin, has been shown to induce oxidative damage in cells through the p38/JNK MAPK pathways.[17] It is therefore possible that this compound could also interact with components of the MAPK cascade, such as p38 and ERK1/2.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. Isobavachalcone, another prenylflavonoid from Psoralea corylifolia, has been shown to target the Akt pathway.[2] This suggests that this compound might also exert some of its biological effects through the modulation of Akt phosphorylation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the yield and biological activity of this compound and related compounds.
Table 1: Yield of this compound and Related Compounds from Psoralea corylifolia
| Compound | Extraction Method | Solvent | Yield | Reference |
| This compound | Ethanolic Extraction | Ethanol | Not specified | [1] |
| Bakuchiol | HPLC Analysis | 70% Ethanol | 11.71 mg/g | [18][19] |
| Psoralen | HPLC Analysis | 70% Ethanol | 1.90 mg/g | [3] |
| Angelicin | HPLC Analysis | 70% Ethanol | Not specified | [18][19] |
| Isobavachalcone | HPLC Analysis | 70% Ethanol | 0.74 mg/g | [3][18] |
| Bavachinin | HPLC Analysis | 70% Ethanol | Not specified | [18][19] |
Table 2: Biological Activity (IC50 Values) of this compound and Related Compounds
| Compound | Biological Activity | Assay | IC50 Value (µM) | Reference |
| Bavachin | ACAT Inhibition | Rat liver microsome | 86.0 | [20] |
| Isobavachalcone | ACAT Inhibition | Rat liver microsome | 48.0 | [20] |
| Papyriflavonol A | α-Glucosidase Inhibition | - | 2.1 ± 0.2 | [5] |
| Broussochalcone A | α-Glucosidase Inhibition | - | 5.3 ± 0.3 | [5] |
| Related Prenylflavones | Anti-inflammatory (NO inhibition) | LPS-stimulated microglia | Not specified | [21] |
Conclusion
This compound and its related prenylflavonoids represent a class of natural products with significant therapeutic potential. Their primary natural source, Psoralea corylifolia, provides a rich starting material for their extraction and isolation. While conventional methods are effective, modern techniques like ultrasonic-assisted extraction offer improved efficiency. The biological activities of these compounds, particularly their anti-inflammatory and antioxidant properties, are well-established and appear to be mediated through the modulation of key signaling pathways such as NF-κB. Further research into their effects on the MAPK and PI3K/Akt pathways is warranted to fully elucidate their mechanisms of action and to support their development as novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to advance the study and application of these promising natural compounds.
References
- 1. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing in-vitro cultivation techniques for Psoralea corylifolia and optimizing seed germination methods to investigate the impact of elicitors on seedling growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Study on the chemical constituents of Psoralea corylifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Seed Extract of Psoralea corylifolia and Its Constituent Bakuchiol Impairs AHL-Based Quorum Sensing and Biofilm Formation in Food- and Human-Related Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Seed Extract of Psoralea corylifolia and Its Constituent Bakuchiol Impairs AHL-Based Quorum Sensing and Biofilm Formation in Food- and Human-Related Pathogens [frontiersin.org]
- 8. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archive.sciendo.com [archive.sciendo.com]
- 12. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Qualitative analysis of Psoraleae Fructus by HPLC‐DAD/TOF‐MS fingerprint and quantitative analysis of multiple componen… [ouci.dntb.gov.ua]
- 15. jfda-online.com [jfda-online.com]
- 16. researchgate.net [researchgate.net]
- 17. Bavachinin Induces Oxidative Damage in HepaRG Cells through p38/JNK MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bavachin and isobavachalcone, acyl-coenzyme A: cholesterol acyltransferase inhibitors from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Bavachromene: Synthesis Protocols and Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of Bavachromene, including its synthesis, potential mechanism of action, and relevant experimental protocols.
This compound is a naturally occurring chromene compound first isolated from the seeds of Psoralea corylifolia. It is structurally related to Bakuchiol, a well-known meroterpenoid with a range of biological activities. The synthesis of this compound is of interest to the scientific community for the exploration of its potential therapeutic properties.
Chemical Synthesis of this compound
The primary method for the synthesis of this compound involves the acid-catalyzed intramolecular cyclization of its precursor, Bakuchiol. This reaction proceeds via a protonation-initiated cascade that results in the formation of the characteristic chromene ring.
Table 1: Reagents and Materials for this compound Synthesis
| Reagent/Material | Grade | Supplier |
| Bakuchiol | >98% | Commercially Available |
| Formic Acid | ACS Grade | Standard Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Chemical Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |
| Hexane | HPLC Grade | Standard Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |
Experimental Protocol: Acid-Catalyzed Cyclization of Bakuchiol
This protocol outlines the synthesis of this compound from Bakuchiol using formic acid as a catalyst.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Bakuchiol (1.0 g, 3.9 mmol) in anhydrous dichloromethane (20 mL).
-
Acid Addition: To the stirring solution, add formic acid (0.5 mL) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.
Table 2: Quantitative Data for this compound Synthesis
| Parameter | Value |
| Starting Material | Bakuchiol |
| Product | This compound |
| Catalyst | Formic Acid |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Yield | Variable, typically >80% |
| Purity (by HPLC) | >95% |
Potential Signaling Pathways and Mechanism of Action
The biological activities and specific signaling pathways of this compound are not as extensively studied as its precursor, Bakuchiol. However, based on the structural similarities to other flavonoids and chromene-containing compounds, several potential mechanisms of action can be proposed. Flavonoids are known to interact with a variety of cellular signaling pathways, including those involved in inflammation, proliferation, and apoptosis[1][2].
Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from Bakuchiol.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
The synthesis of this compound follows a logical progression from starting material to the final purified product.
Caption: Logical flow of this compound synthesis.
References
Application Notes and Protocols for the Use of Berbamine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has garnered significant interest in biomedical research for its potent anti-cancer properties. It has been demonstrated to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion in a variety of cancer cell lines. These application notes provide a comprehensive guide for the utilization of Berbamine in cell culture experiments, detailing its mechanism of action, protocols for key assays, and expected outcomes. Given the high probability of a typographical error in the user's request for "Bavachromene," this document focuses on Berbamine, a well-documented compound fitting the described research context.
Mechanism of Action
Berbamine exerts its anti-neoplastic effects through the modulation of several key signaling pathways. Its primary mechanisms include:
-
Induction of Apoptosis: Berbamine triggers the intrinsic apoptosis pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspase-9 and the downstream executioner caspase-3, ultimately resulting in programmed cell death.
-
Cell Cycle Arrest: Berbamine can induce cell cycle arrest at different phases, depending on the cell type. For instance, it has been shown to cause G0/G1 phase arrest in some cancer cells, thereby inhibiting their proliferation.
-
Inhibition of Pro-Survival Signaling Pathways: Berbamine has been reported to inhibit the JAK/STAT and PI3K/Akt signaling pathways.[1][2] These pathways are often constitutively active in cancer cells and play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting these pathways, Berbamine sensitizes cancer cells to apoptotic stimuli.
-
Modulation of other pathways: Berbamine has also been shown to interact with the CAMKII/c-Myc and TGF/SMAD pathways.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of Berbamine on cell viability and apoptosis in various cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colorectal Cancer | 48 | 12.3 ± 1.02 |
| SW480 | Colorectal Cancer | 48 | 16.4 ± 0.89 |
| A549 | Lung Cancer | 72 | 8.3 ± 1.3 |
| PC9 | Lung Cancer | 72 | 16.8 ± 0.9 |
| HT-29 | Colon Cancer | Not Specified | 14 |
| SMMC-7721 | Hepatocellular Carcinoma | 48 | ~20-40 |
| KM3 | Myeloma | 48 | 5.09 µg/mL |
Table 2: Effect of Berbamine on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Berbamine Concentration (µmol/l) | Incubation Time (h) | Apoptosis Rate (%) |
| SMMC-7721 | Hepatocellular Carcinoma | 20 | 48 | Significantly increased vs. control |
| SMMC-7721 | Hepatocellular Carcinoma | 40 | 48 | Significantly increased vs. control |
Experimental Protocols
Preparation of Berbamine Stock Solution
Berbamine hydrochloride is soluble in DMSO.[4]
-
Materials:
-
Berbamine hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 6.82 mg of Berbamine hydrochloride (MW: 681.64 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[4]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Berbamine on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Berbamine stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of Berbamine in complete medium from the stock solution. The final concentrations should typically range from 0 to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Berbamine. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells after Berbamine treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Berbamine stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Berbamine (e.g., based on IC50 values) for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
-
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in signaling pathways affected by Berbamine.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Berbamine stock solution (10 mM in DMSO)
-
6-well cell culture plates or larger flasks
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, cleaved Caspase-3, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells and treat with Berbamine as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to normalize for protein loading.
-
Mandatory Visualizations
Caption: Berbamine-induced signaling pathways leading to apoptosis.
Caption: General experimental workflow for studying the effects of Berbamine.
References
Bavachromene In Vitro Application Notes and Protocols: A Focus on Cannabichromene as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachromene and its analogs, belonging to the chromene class of compounds, have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides detailed application notes and protocols for the in vitro study of these compounds, with a specific focus on Cannabichromene (CBC) as a well-documented model. The provided methodologies and data aim to serve as a comprehensive guide for researchers investigating the cellular and molecular mechanisms of this compound and related chromene derivatives.
Data Presentation: this compound (as Cannabichromene) Dosage and Concentration
The following table summarizes the effective concentrations of Cannabichromene (CBC) observed in various in vitro studies. These concentrations can serve as a starting point for designing experiments with this compound or other similar chromene compounds.
| Cell Line | Treatment | Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Up to 20 µM | No cytotoxicity observed.[1][2] | [1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 20 µM | Approximately 50% inhibition of nitric oxide (NO) production.[1][2] | [1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 20 µM | 74.12% suppression of iNOS mRNA expression.[1] | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 20 µM | Suppression of inflammatory cytokine mRNA expression: IL-1β (46.22%), TNF-α (44.33%), and IL-6 (37.59%).[1] | [1] |
Experimental Protocols
Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol details the methodology to investigate the anti-inflammatory effects of a test compound like this compound, using Cannabichromene (CBC) as an example, on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding Density: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound or CBC, ranging from 1 to 20 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO measurement, shorter times for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
-
b. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration by comparing the absorbance to a standard curve of sodium nitrite.
c. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
After the desired treatment period (e.g., 6 hours for cytokine mRNA), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for target genes (e.g., iNOS, IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Anticancer Activity Evaluation
While specific data for this compound is limited, studies on related chromene derivatives show anticancer activity.[3] The following is a general protocol for assessing the anticancer effects of a test compound.
a. Cell Viability Assay (MTT Assay):
-
Cell Lines: A panel of cancer cell lines (e.g., A2780 ovarian, MCF7 breast, A549 lung cancer).[3]
-
Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
b. Apoptosis Assays:
-
Annexin V/PI Staining: To differentiate between apoptotic and necrotic cells, treat cells with the IC50 concentration of the test compound.[3] Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
Caspase Activity Assays: Measure the activity of key apoptosis-related enzymes like caspase-3 and caspase-9 using colorimetric or fluorometric assay kits. An increase in the activity of these caspases is indicative of apoptosis induction.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cannabichromene's Anti-inflammatory Action
The anti-inflammatory effects of CBC in LPS-stimulated RAW 264.7 cells are mediated through the downregulation of the NF-κB and MAPK signaling pathways.[1][2]
Caption: this compound (CBC) inhibits LPS-induced inflammation by targeting MAPK and NF-κB pathways.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory properties in vitro.
Caption: A two-phase workflow for in vitro anti-inflammatory drug discovery.
References
Application Notes and Protocols for the Quantification of Bavachromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachromene is a prenylated flavonoid found in various medicinal plants, notably in the genus Psoralea. As a member of the flavonoid family, it exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: A widely used technique for the quantification of flavonoids. It offers good selectivity and sensitivity for routine analysis.[1][2][3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it ideal for the analysis of complex samples and trace-level quantification.[6][7][8][9]
-
UV-Vis Spectrophotometry: A simpler and more accessible method, suitable for the quantification of total flavonoid content or for the analysis of relatively pure samples of this compound.[10][11][12][13]
Data Presentation: Quantitative Parameters
The following tables summarize representative quantitative data for the analytical methods described. These values are based on typical performance for the analysis of flavonoids and prenylated flavonoids and should be validated for specific applications.
Table 1: HPLC-UV Method - Representative Quantitative Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: LC-MS/MS Method - Representative Quantitative Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 98 - 102% |
Table 3: UV-Vis Spectrophotometry Method - Representative Quantitative Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Sample Preparation:
-
Plant Material:
-
Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent such as methanol or ethanol (e.g., 20 mL) using sonication or maceration.[14]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[15][16]
-
-
Formulations:
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound (determined by UV-Vis spectrophotometry, expected to be in the range of 250-380 nm for flavonoids).[2][17]
3. Calibration:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for this compound quantification.
1. Sample Preparation:
-
Follow the same sample preparation steps as for HPLC-UV. For biological matrices (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.[15][18]
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile or methanol (A) and water with 0.1% formic acid (B).[6][19]
-
Flow Rate: 0.2 - 0.4 mL/min.[9]
-
Injection Volume: 1-5 µL.[19]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for this compound). For flavonoids, positive ion mode is common.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of this compound, and the product ion (Q3) will be a characteristic fragment ion. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.[9][20]
3. Calibration and Quantification:
-
Follow the same calibration procedure as for HPLC-UV, using an internal standard for improved accuracy.
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
Protocol 3: Quantification of Total Flavonoids (as this compound Equivalents) by UV-Vis Spectrophotometry
This method is suitable for a rapid estimation of the total flavonoid content.
1. Reagents:
-
Aluminum chloride (AlCl₃) solution (2% in methanol).
-
This compound standard solution.
-
Methanol.
2. Procedure:
-
Prepare sample extracts as described in the HPLC-UV protocol.
-
To 1 mL of the sample or standard solution, add 1 mL of the 2% AlCl₃ solution.[10][12]
-
Allow the reaction to proceed for 30 minutes at room temperature.[10]
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) of the this compound-AlCl₃ complex (typically around 415 nm for flavonoids).[11][13]
-
Prepare a calibration curve using different concentrations of the this compound standard.
-
Calculate the total flavonoid content in the sample, expressed as this compound equivalents.
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound quantification.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. inhort.pl [inhort.pl]
- 6. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Ultra-performance liquid chromatography-tandem mass spectrometric method for quantitation of the recently Food and Drug Administration approved combination of vaborbactam and meropenem in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsdjournal.org [rsdjournal.org]
- 13. media.neliti.com [media.neliti.com]
- 14. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nacalai.com [nacalai.com]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Bavachromene: Application Notes and Protocols for Therapeutic Research
Disclaimer: Scientific literature extensively covers the therapeutic potential of various chromene derivatives. However, specific research on Bavachromene is limited. The following application notes and protocols are based on studies of its close structural analog, Bavachinin, and other related benzochromene compounds. This information is intended to provide a foundational framework for researchers, scientists, and drug development professionals investigating this compound as a potential therapeutic agent.
Potential Therapeutic Applications
This compound and its analogs have demonstrated potential in several therapeutic areas, primarily focused on their anti-cancer, anti-inflammatory, and antimicrobial properties.
-
Anti-Cancer Activity: Analogs of this compound, such as Bavachinin, have shown cytotoxic effects against various human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways. Studies on benzochromene derivatives have reported significant cytotoxic activity with IC50 values in the micromolar range (4.6-21.5 μM)[1][2].
-
Anti-Inflammatory Effects: Chromene compounds have been investigated for their ability to mitigate inflammatory responses. The mechanisms often involve the inhibition of pro-inflammatory mediators and modulation of signaling pathways like NF-κB.
-
Antimicrobial Activity: Various chromene derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
-
Neuroprotective Potential: Some natural compounds with structures related to chromenes have been explored for their neuroprotective effects, suggesting a potential avenue for this compound research[3][4].
Quantitative Data Summary
The following tables summarize the cytotoxic activity of Bavachinin analogs and other benzochromene derivatives against various cancer cell lines. This data can serve as a benchmark for evaluating the therapeutic potential of this compound.
Table 1: Cytotoxic Activity of a 1,2,3-Triazole Analog of Bavachinin [5]
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Lung Cancer | 7.72 |
| PC-3 | Prostate Cancer | 16.08 |
| HCT-116 | Colon Cancer | 7.13 |
| MCF-7 | Breast Cancer | 11.67 |
Table 2: Cytotoxic Activity of Synthetic Benzochromene Derivatives [1][2]
| Cancer Cell Lines | IC50 Range (μM) |
| Seven Human Cancer Cell Lines | 4.6 - 21.5 |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its analogs are likely mediated through the modulation of several key signaling pathways.
-
PPARγ Signaling Pathway in Cancer: Bavachinin, a close analog of this compound, has been identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Activation of PPARγ can lead to the induction of apoptosis in cancer cells, a process that may be dependent on the generation of Reactive Oxygen Species (ROS).
-
NF-κB Signaling Pathway in Inflammation: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for the evaluation of this compound's therapeutic potential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[1][2]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity or use a microplate reader to measure absorbance.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This assay measures the effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.
Conclusion and Future Directions
The available data on Bavachinin and other chromene derivatives suggest that this compound holds promise as a therapeutic agent, particularly in the fields of oncology and inflammation. Further research is warranted to isolate and characterize this compound and to conduct comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action, determine its efficacy and safety profile, and establish its potential for clinical development. Direct comparative studies between this compound and its analogs would be highly valuable in understanding its unique properties.
References
- 1. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel bavachinin analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bavachromene in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachromene, a prominent flavonoid isolated from the seeds of Psoralea corylifolia (also known as Babchi or Bakuchi), has garnered significant interest in the scientific community for its diverse pharmacological activities. This document provides a comprehensive overview of the application of this compound in antimicrobial research, summarizing key findings and providing detailed protocols for its evaluation. While research on this compound is ongoing, this application note serves as a valuable resource for scientists investigating novel antimicrobial agents. Extracts of Psoralea corylifolia, which contain this compound, have been traditionally used in Ayurvedic and Chinese medicine to treat various skin conditions, suggesting a basis for their antimicrobial properties.[1][2]
Antimicrobial Spectrum of Psoralea corylifolia and its Constituents
Extracts from Psoralea corylifolia have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][4][5] The antimicrobial efficacy is attributed to the presence of several bioactive compounds, including this compound, Bakuchiol, Psoralen, and others.[5][6]
Antibacterial Activity
Studies have shown that extracts of Psoralea corylifolia are effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] While specific data for this compound is emerging, the overall activity of the plant's constituents suggests its potential as an antibacterial agent. The mechanism of action for related compounds from the plant appears to involve the disruption of the bacterial cell membrane.[4]
Antifungal Activity
The plant extracts have also exhibited significant antifungal properties against various fungal pathogens.[2][4] Methanolic extracts of Psoralea corylifolia seeds, which contain this compound, have shown promising activity against common fungal pathogens.[7]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained for various extracts and compounds isolated from Psoralea corylifolia. It is important to note that specific MIC values for pure this compound are not extensively reported in the currently available literature; much of the data pertains to plant extracts or other major constituents like Bakuchiol.
Table 1: Minimum Inhibitory Concentration (MIC) of Psoralea corylifolia Extracts and Compounds against Bacteria
| Extract/Compound | Bacteria | MIC (µg/mL) | Reference |
| Bakuchiol | Staphylococcus aureus | 8 | [8] |
| Bakuchiol | Streptococcus mutans | 9.76 - 19.5 | [6] |
| P. corylifolia Seed Extract (Methanol) | Oral Pathogens | 2.5 - 5 mg/mL | [6] |
| P. corylifolia Supercritical Fluid Extract (PCE 1) | S. aureus ATCC-29213 | >128 | [3] |
| P. corylifolia Supercritical Fluid Extract (PCE 1) | MRSA – 15187 | >128 | [3] |
| P. corylifolia Supercritical Fluid Extract (PCE 2) | S. aureus ATCC-29213 | >128 | [3] |
| P. corylifolia Supercritical Fluid Extract (PCE 2) | MRSA – 15187 | >128 | [3] |
| Bakuchiol | S. aureus ATCC-29213 | >128 | [3] |
| Bakuchiol | MRSA – 15187 | >128 | [3] |
| Psoralen | S. aureus ATCC-29213 | >128 | [3] |
| Isopsoralen | S. aureus ATCC-29213 | >128 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Psoralea corylifolia Extracts against Fungi
| Extract/Compound | Fungus | MIC (µg/mL) | Reference |
| P. corylifolia Seed Extract (Ethanol) | Candida albicans | Not specified | [9] |
| P. corylifolia Seed Extract (Ethanol) | Trichophyton rubrum | Not specified | [9] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used in the antimicrobial evaluation of natural products like this compound. These are generalized methods and may require optimization based on the specific laboratory conditions and microbial strains.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the microtiter plate using the appropriate growth medium. The final volume in each well should be 100 µL.
-
Prepare the microbial inoculum by suspending a few colonies in sterile saline and adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the positive control wells. Add 200 µL of sterile medium to the negative control wells.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
-
Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Anti-Biofilm Activity Assay using Crystal Violet Staining
This protocol assesses the ability of this compound to inhibit the formation of microbial biofilms.[11]
Materials:
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Sterile microbial growth medium (e.g., Tryptic Soy Broth supplemented with glucose for bacteria)
-
Microbial inoculum
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Add 100 µL of sterile growth medium to each well of a 96-well plate.
-
Perform a serial dilution of the this compound stock solution in the plate.
-
Add 100 µL of a standardized microbial suspension (e.g., 1 x 10⁶ CFU/mL) to each well. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours without agitation.
-
After incubation, gently remove the planktonic cells by washing the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the positive control.
Visualizations
Proposed Mechanism of Action of this compound
Based on studies of related prenylated flavonoids from Psoralea corylifolia, a proposed mechanism of antimicrobial action for this compound involves the disruption of the microbial cell membrane.[4] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial properties of a natural compound like this compound.
Caption: Experimental workflow for antimicrobial evaluation.
Conclusion
This compound, a constituent of Psoralea corylifolia, holds promise as a potential antimicrobial agent. While direct and extensive quantitative data on pure this compound is still being gathered, the significant antimicrobial activity of Psoralea corylifolia extracts provides a strong rationale for its continued investigation. The provided protocols offer a standardized approach for researchers to evaluate the antimicrobial and anti-biofilm properties of this compound and other natural products. Further research is warranted to elucidate its precise mechanism of action and to explore its potential in synergistic combinations with existing antimicrobial drugs.
References
- 1. ANTI-QUORUM SENSING ACTIVITY OF SOME MEDICINAL PLANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecules that Inhibit Bacterial Resistance Enzymes [mdpi.com]
- 3. innspub.net [innspub.net]
- 4. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of Psoralea corylifolia L.: a valuable plant with profound biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of membrane-active cannabichromene derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antibacterial and Antifungal Properties of Phragmanthera capitata (Sprengel) Balle (Loranthaceae), a Mistletoe Growing on Rubber Tree, Using the Dilution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Bavachromene: Anti-Inflammatory Agent Application Notes and Protocols
To the attention of Researchers, Scientists, and Drug Development Professionals,
This document is intended to provide detailed application notes and protocols for the use of Bavachromene as an anti-inflammatory agent. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the anti-inflammatory properties, mechanisms of action, and experimental protocols for this compound.
Initial searches may be confounded with structurally related compounds, but specific research detailing the anti-inflammatory activity of this compound, including quantitative data (e.g., IC50 values, inhibition of inflammatory mediators) and elucidated signaling pathways (e.g., NF-κB, MAPK), is not available at this time.
Therefore, the following sections, which would typically detail experimental protocols and mechanistic pathways, cannot be populated with verified, citable information.
I. Quantitative Data Summary
A thorough literature search did not yield any specific quantitative data on the anti-inflammatory effects of this compound. For a compound to be characterized as an anti-inflammatory agent, studies would typically involve quantifying its ability to inhibit key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound (Hypothetical)
| Mediator | Cell Line | Stimulant | This compound Conc. (µM) | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| Nitric Oxide (NO) | RAW 264.7 | LPS | ||||
| Prostaglandin E2 (PGE2) | THP-1 | LPS | ||||
| TNF-α | Primary Macrophages | IFN-γ | ||||
| IL-6 | HUVEC | TNF-α |
| IL-1β | PBMC | Pam3CSK4 | | | | |
This table is a template and does not contain actual data due to the lack of available research.
II. Mechanism of Action
The precise molecular mechanisms by which this compound may exert anti-inflammatory effects have not been elucidated in the scientific literature. Key inflammatory signaling pathways that are often investigated include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
A. NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. A potential anti-inflammatory agent might inhibit this pathway at various points.
B. MAPK Signaling Pathway
The MAPK pathway, consisting of cascades like ERK, JNK, and p38, is another critical regulator of inflammation. Upon stimulation, a series of phosphorylation events activates these kinases, leading to the activation of transcription factors such as AP-1, which also drives the expression of inflammatory genes.
III. Experimental Protocols
Without published research on this compound, the following protocols are provided as general methodologies commonly used to assess the anti-inflammatory potential of a novel compound.
A. Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA) are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL).
B. Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
C. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Culture cells in a 96-well plate and treat as described in III.A.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (A and B).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
D. Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
E. Western Blot Analysis
Western blotting is used to determine the levels of specific proteins involved in inflammatory signaling pathways (e.g., phosphorylated and total forms of p65, IκBα, p38, ERK, JNK).
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to HRP.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
IV. Conclusion and Future Directions
Currently, there is a notable absence of scientific literature on the anti-inflammatory properties of this compound. The information provided herein is based on general principles and common methodologies in the field of inflammation research and should be considered hypothetical in the context of this compound.
Future research should focus on:
-
In vitro screening: Utilizing the assays described above to determine if this compound exhibits anti-inflammatory activity.
-
Mechanism of action studies: If activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation.
We encourage the scientific community to investigate the potential of this compound and publish their findings to contribute to the body of knowledge on novel anti-inflammatory agents.
Investigating the Neuroprotective Effects of Bavachromene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavachromene, a flavonoid compound, is emerging as a promising candidate for neuroprotective therapies. While direct research on this compound is nascent, substantial evidence from structurally related compounds, namely Bavachalcone and Bavachin, strongly suggests its potential to mitigate neurodegenerative processes. These related compounds have been shown to exert potent anti-inflammatory and antioxidant effects, primarily through the activation of the Nrf2 signaling pathway and the inhibition of the NLRP3 inflammasome. This document provides a comprehensive overview of the putative neuroprotective mechanisms of this compound, detailed protocols for key experimental assays, and a summary of relevant quantitative data from studies on its analogues.
Introduction: The Neuroprotective Potential of this compound
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, neuroinflammation, and oxidative stress. Current therapeutic strategies offer limited efficacy, highlighting the urgent need for novel neuroprotective agents. This compound, a prenylated flavonoid, belongs to a class of compounds that have demonstrated significant promise in preclinical studies. Evidence from the closely related compounds Bavachalcone and Bavachin suggests that this compound may protect neurons through a multi-pronged approach:
-
Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of numerous cytoprotective genes, combating oxidative stress, a key pathological feature of neurodegeneration.
-
Inhibition of the NLRP3 Inflammasome: The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its chronic activation in the brain contributes to neuroinflammation and neuronal damage. Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for neurodegenerative diseases.
This document outlines the experimental basis for investigating this compound's neuroprotective effects, drawing upon the robust findings for Bavachalcone and Bavachin.
Putative Signaling Pathways
Based on studies of structurally related compounds, this compound is hypothesized to exert its neuroprotective effects through the modulation of two key signaling pathways: Nrf2 activation and NLRP3 inflammasome inhibition.
Bavachromene in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavachromene, a naturally occurring flavonoid, has demonstrated significant potential as an anti-cancer agent in various preclinical research models. This document provides a comprehensive overview of the applications of this compound in cancer research, detailing its effects on cancer cell viability, its mechanism of action through the induction of apoptosis and cell cycle arrest, and its impact on key signaling pathways. Detailed protocols for essential in vitro and in vivo assays are provided to facilitate further research and drug development efforts.
In Vitro Efficacy of this compound and Related Compounds
This compound and its related benzochromene derivatives have exhibited cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzochromene Derivatives | MCF-7 (Breast) | 4.6 - 21.5 | [1] |
| Benzochromene Derivatives | T-47D (Breast) | 4.6 - 21.5 | [1] |
| Benzochromene Derivatives | MDA-MB-468 (Breast) | 4.6 - 21.5 | [1] |
| Benzochromene Derivatives | A-549 (Lung) | 4.6 - 21.5 | [1] |
| Benzochromene Derivatives | HT-29 (Colon) | 4.6 - 21.5 | [1] |
| Benzochromene Derivatives | SK-N-MC (Neuroblastoma) | 4.6 - 21.5 | [1] |
| Benzochromene Derivatives | Saos-2 (Osteosarcoma) | 4.6 - 21.5 | [1] |
| Bavachinin (this compound) | H1688 (Small Cell Lung) | ~25 | [2] |
| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast) | 10 - 50 | [3] |
| Compound 1 (Oleoyl Hybrid) | PC-3 (Prostate) | 10 - 50 | [3] |
| Compound 1 (Oleoyl Hybrid) | HepG2 (Hepatocellular) | 10 - 50 | [3] |
| Compound 1 (Oleoyl Hybrid) | HCT116 (Colorectal) | 22.4 | [3] |
| Compound 2 (Oleoyl Hybrid) | HCT116 (Colorectal) | 0.34 | [3] |
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Studies have shown that this compound and related compounds induce apoptosis in cancer cells.[1] This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response. The induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS).[1]
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest at the G2/M phase in non-small-cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells.[4][5] This prevents cancer cells from dividing and proliferating.
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is linked to its ability to modulate specific intracellular signaling pathways.
ATM/ATR Signaling Pathway
In small cell lung cancer, this compound induces G2/M cell cycle arrest and apoptosis through the activation of the ATM/ATR signaling pathway.[2] This pathway is a critical component of the DNA damage response.
Caption: this compound-induced ATM/ATR signaling pathway leading to cell cycle arrest.
p38/p21-Dependent Signaling Pathway
In non-small-cell lung cancer cells, this compound induces G2/M cell cycle arrest via the p38 MAPK-mediated p21-dependent signaling pathway.[4][5]
Caption: this compound-induced p38/p21 signaling leading to cell cycle arrest.
In Vivo Efficacy of this compound
In a xenograft mouse model of small cell lung cancer, administration of Bavachinin (this compound) resulted in a decrease in tumor burden without causing significant toxicity to the animals, as indicated by stable hematologic and hepatorenal functions.[2]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) and incubate for the desired time (e.g., 24, 48, or 72 hours).[5]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-PE/7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-PE/7-AAD Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the viability assay.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of PE Annexin V and 5 µL of 7-AAD staining solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/7-AAD apoptosis assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lysates (from this compound-treated and control cells)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-p38, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
In Vivo Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the effect of this compound on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., H1688)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (or vehicle control) to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Anti-Metastatic Potential
While direct studies on the anti-metastatic effects of this compound are limited, its impact on signaling pathways involved in cell migration and invasion suggests potential in this area. Standard in vitro assays to investigate this include the wound healing (scratch) assay and the transwell invasion assay.
Conclusion
This compound is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways warrants further investigation. The protocols and data presented here provide a valuable resource for researchers aiming to explore the therapeutic potential of this compound in various cancer models.
References
- 1. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bavachinin Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bavachromene Synthesis
Welcome to the technical support center for the synthesis of Bavachromene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in chromene synthesis are a frequent issue and can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: Temperature plays a critical role. The reaction may require heating to proceed at an adequate rate, but excessive heat can lead to decomposition or the formation of byproducts. It is advisable to screen a range of temperatures to find the optimal condition.
-
Incorrect Solvent Choice: The polarity of the solvent significantly impacts reaction efficiency. While polar protic solvents like ethanol are commonly used, in some cases, aprotic solvents or even solvent-free conditions might be more effective. Experimenting with different solvents is recommended.
-
Catalyst Inactivity or Inappropriateness: The choice and activity of the catalyst are crucial. For chromene synthesis, both acidic and basic catalysts have been employed. Ensure your catalyst is active and consider screening different types to find the most effective one for your specific substrates.
-
Purity of Starting Materials: Impurities in your starting materials, particularly in the aldehyde, can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired product. Always use high-purity reagents.
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Q3: I am observing significant byproduct formation in my reaction mixture. How can I minimize this?
The formation of byproducts is a common challenge. To enhance the selectivity towards this compound, consider the following:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or high temperatures can promote the formation of side products.
-
Catalyst Selection: A well-chosen catalyst can significantly improve the selectivity of the reaction, favoring the formation of the desired product.
-
Order of Reagent Addition: In multi-component reactions, the sequence of adding reactants can influence the reaction pathway and the distribution of products.
Q4: What are the best practices for purifying this compound?
Purification of the final product is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating compounds with different polarities. The choice of solvent system (eluent) is critical for achieving good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is a powerful technique.
Troubleshooting Guide
This table provides a summary of common problems, potential causes, and suggested solutions for this compound synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh or different catalyst. |
| Incorrect reaction temperature | Optimize the temperature by running small-scale trials at different temperatures. | |
| Poor quality starting materials | Ensure the purity of all reagents, especially the aldehyde. | |
| Inappropriate solvent | Screen a variety of solvents with different polarities. | |
| Multiple Products/Side Reactions | Reaction temperature is too high | Lower the reaction temperature. |
| Reaction time is too long | Monitor the reaction by TLC and stop it once the starting material is consumed. | |
| Incorrect catalyst | Experiment with different catalysts to improve selectivity. | |
| Difficulty in Product Purification | Co-elution of impurities with the product | Optimize the solvent system for column chromatography. |
| Product is an oil or difficult to crystallize | Consider converting the product to a solid derivative for easier purification. | |
| Complex mixture of byproducts | Re-evaluate and optimize the reaction conditions to minimize side reactions. |
Experimental Workflow and Methodologies
While a specific, validated protocol for this compound synthesis is not prominently published, a general workflow for a three-component synthesis of a chromene derivative is outlined below. This can serve as a starting point for developing a specific protocol for this compound.
General Experimental Protocol for Chromene Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve the salicylaldehyde derivative (1 mmol) and the active methylene compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with water or dilute acid).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Logical Workflow for Troubleshooting this compound Synthesis
Technical Support Center: Optimizing Bavachromene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Bavachromene.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and class of this compound?
A1: this compound, with the chemical name (2E)-1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(4-hydroxyphenyl)-2-propene-1-one, is classified as a chalcone. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Q2: What is the general synthetic route for this compound?
A2: this compound is synthesized via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between a substituted acetophenone (6-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene) and a substituted benzaldehyde (4-hydroxybenzaldehyde).
Q3: What are the critical parameters influencing the yield and purity of this compound?
A3: The yield and purity of this compound are significantly influenced by several factors, including the choice of catalyst, reaction temperature, solvent polarity, and the purity of the starting materials. Optimization of these parameters is crucial for a successful synthesis.
Q4: What are common side reactions or impurities I might encounter?
A4: Common side reactions in chalcone synthesis include self-condensation of the acetophenone, Cannizzaro reaction of the aldehyde, and the formation of polymeric materials. Impurities may arise from unreacted starting materials or byproducts from these side reactions.
Q5: What purification techniques are most effective for this compound?
A5: The primary methods for purifying this compound are column chromatography and crystallization. Flash chromatography using a silica gel stationary phase is often effective for initial purification.[1] Subsequent crystallization from a suitable solvent system can yield highly pure this compound.[2] High-performance liquid chromatography (HPLC) can be employed for analytical assessment of purity and for small-scale purification.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2. | Use a fresh, high-purity batch of the base catalyst. |
| Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion. | Gradually increase the reaction temperature and monitor the progress by TLC. For some chalcone syntheses, refluxing may be necessary. | |
| Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate. | Experiment with different solvents. Protic solvents like ethanol are commonly used and often provide good yields. | |
| Formation of Multiple Byproducts | Excessive Reaction Temperature or Time: High temperatures or prolonged reaction times can promote side reactions. | Optimize the reaction conditions by running the reaction at a lower temperature and monitoring it closely by TLC to determine the optimal reaction time. |
| Incorrect Order of Reactant Addition: The order of addition can influence the reaction pathway. | Typically, the aldehyde is added to a mixture of the ketone and the base in the chosen solvent. | |
| Impure Starting Materials: Impurities in the acetophenone or benzaldehyde can lead to unwanted side products. | Ensure the purity of starting materials using techniques like NMR or melting point analysis. | |
| Difficulty in Product Purification | Co-eluting Impurities in Chromatography: Impurities with similar polarity to this compound can be difficult to separate by column chromatography. | Try a different solvent system for elution or consider using a different stationary phase. Reversed-phase chromatography can also be an effective alternative.[1] |
| Product Oiling Out During Crystallization: The product may not be soluble enough in the chosen solvent system at higher temperatures or too soluble at lower temperatures. | Screen a variety of solvent systems for crystallization. A combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often effective. | |
| Poor Crystal Formation: The presence of impurities can inhibit crystal growth. | Ensure the crude product is as pure as possible before attempting crystallization. Seeding the solution with a small crystal of pure this compound can sometimes induce crystallization.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is adapted from a similar synthesis of a dihydroxy chalcone.[5]
Materials:
-
6-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene (1 equivalent)
-
4-hydroxybenzaldehyde (1 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), 1M
-
Distilled water
Procedure:
-
Dissolve 1 equivalent of 6-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene and 1 equivalent of 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40-60% w/v) to the flask while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with 1M HCl until it reaches a pH of approximately 1-2. This will precipitate the crude this compound.
-
Filter the precipitate and wash it thoroughly with distilled water until the filtrate is neutral.
-
Dry the crude product in an oven at a low temperature (e.g., 50-60 °C).
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification of this compound by Crystallization
Procedure:
-
Dissolve the purified this compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., methanol, ethanol, or acetone).
-
Slowly add a poor solvent in which this compound is insoluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Heat the mixture again until the solution becomes clear.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to facilitate crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Logical troubleshooting flow for common synthesis issues.
References
- 1. biotage.com [biotage.com]
- 2. unifr.ch [unifr.ch]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purification and identification of flavin nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
Technical Support Center: Phytoconstituent Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: I've isolated a novel phytoconstituent, and it appears to be losing purity over time in storage. What are the common causes of degradation?
A1: The degradation of phytoconstituents is a common challenge and can be attributed to several factors. These compounds are often susceptible to chemical or physical changes due to their complex structures.[1] Key environmental and storage conditions that can compromise their quality and efficacy include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. This is particularly relevant for compounds with ester or glycosidic linkages.[2][3]
-
Oxidation: Reaction with oxygen, which can be accelerated by exposure to light or the presence of metal ions. Flavonoids, for example, are known to auto-oxidize and form various degradation products, including electrophilic quinones.[4][5]
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate chemical reactions, leading to the alteration of the material.[6][7] This is a critical factor for light-sensitive compounds.
-
Thermal Stress: Elevated temperatures can increase the rate of all chemical reactions, leading to accelerated degradation.[8][9]
-
pH: The stability of a compound can be highly dependent on the pH of its environment. Both acidic and basic conditions can catalyze hydrolytic degradation.[8]
Q2: What is a forced degradation study, and why is it essential for my research?
A2: A forced degradation study, also known as stress testing, is a process that involves intentionally degrading a drug substance under more severe conditions than it would typically encounter during storage and handling.[10] According to guidelines from the International Council for Harmonisation (ICH), these studies are crucial for several reasons:
-
Identifying Potential Degradants: They help to identify the likely products that could form under normal storage conditions over time.[10][11]
-
Elucidating Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule (e.g., hydrolysis, oxidation).[10][11]
-
Developing Stability-Indicating Methods: A key goal is to develop and validate an analytical method (typically HPLC) that can accurately measure the active compound and separate it from all potential degradation products. This ensures the method can reliably track the stability of the substance.[12][13]
-
Informing Formulation and Packaging: Understanding how a compound degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions like light or moisture.[10]
Q3: I need to design a forced degradation study for my compound. What conditions should I use?
A3: ICH guidelines recommend subjecting the compound to a range of stress conditions to cover the most common degradation pathways.[1][8] The goal is typically to achieve a target degradation of 5-20% of the active ingredient to ensure that degradation products are formed at a detectable level without being unrealistic.[11] Key stress conditions include:
-
Acid Hydrolysis: Typically using 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: Using 0.1 M to 1 M NaOH under similar temperature conditions.
-
Oxidative Degradation: Using a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid compound or a solution to high temperatures (e.g., 60-80°C), often at a controlled humidity (e.g., ≥75% RH).[1]
-
Photostability: Exposing the solid compound and/or a solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A dark control sample should always be run in parallel.[1]
Troubleshooting Guide
Q4: My HPLC analysis after a stress study shows multiple new peaks. How do I proceed?
A4: The appearance of new peaks is the expected outcome of a successful forced degradation study. These peaks represent potential degradation products. The next steps involve analytical method validation and degradant characterization:
-
Method Specificity: Ensure your HPLC method can resolve the main compound peak from all new degradant peaks. This is a key requirement for a "stability-indicating" method.[14] If peaks are co-eluting, you will need to optimize your method (e.g., change the mobile phase, gradient, or column).[15]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of each peak. This helps confirm that each peak represents a single compound.
-
Structural Elucidation: The ultimate goal is to identify the structure of major degradation products. This is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight and fragmentation data.[10]
Q5: I am experiencing baseline drift and noise in my HPLC chromatograms during my stability runs. What could be the cause?
A5: Baseline irregularities can compromise the quality of your data, especially when quantifying low-level impurities. Common causes and solutions include:
-
Mobile Phase Issues: Ensure solvents are high-purity HPLC grade and are freshly prepared. Inadequate degassing can introduce air bubbles, causing pressure fluctuations and baseline noise. Ensure buffer components are fully dissolved.[16][17]
-
Column Contamination: Contaminants from previous injections can slowly elute, causing baseline drift. Flush the column with a strong solvent to clean it.[18]
-
Temperature Fluctuations: Unstable column temperature can cause retention times to shift and the baseline to drift. Use a column oven to maintain a constant temperature.[18]
-
Detector Lamp Aging: An aging detector lamp can lead to increased noise and a drifting baseline. Check the lamp's energy output and replace it if necessary.[16]
Q6: The peaks for my compound and its degradants are tailing or splitting. How can I improve the peak shape?
A6: Poor peak shape can affect resolution and the accuracy of integration. Common causes include:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.[19]
-
Mismatched Solvents: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.[19]
-
Column Degradation: The column itself may be the issue. A void at the head of the column or contaminated packing material can cause peak splitting. Try reversing the column and flushing it, or replace the column if the problem persists.[18]
-
Secondary Interactions: Silanol groups on the silica packing can interact with basic compounds, causing peak tailing. Use a mobile phase with a lower pH or add a competing base like triethylamine.
Illustrative Data from Forced Degradation Studies
The following table provides an example of how to summarize quantitative data from a forced degradation study.
| Stress Condition | Parameters | % Degradation of Active Compound | No. of Degradants Detected | Major Degradant Peak (Retention Time, min) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 6 hrs | 15.2% | 2 | 4.5 min |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2 hrs | 18.5% | 3 | 3.8 min, 5.1 min |
| Oxidation | 6% H₂O₂, 25°C, 24 hrs | 9.8% | 1 | 6.2 min |
| Thermal | 80°C, 75% RH, 48 hrs | 5.5% | 1 | 4.5 min |
| Photolytic | ICH Option 1, Solid | 12.1% | 2 | 7.1 min |
Experimental Protocols
These are generalized protocols. The specific concentrations, temperatures, and durations should be adjusted based on the stability of the compound under investigation to achieve the target 5-20% degradation.[11]
Protocol 1: Acid/Base Hydrolysis
-
Prepare a stock solution of the phytoconstituent in a suitable solvent (e.g., Methanol, Acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an aliquot of the stock solution to an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M and a final compound concentration of 0.5 mg/mL.
-
For base hydrolysis, repeat step 2 using 0.2 M NaOH.
-
Prepare a control sample by diluting the stock solution with an equal volume of purified water.
-
Incubate the samples at a controlled temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the acid/base samples before analysis (e.g., add an equimolar amount of base/acid).
-
Dilute the samples to a suitable concentration for HPLC analysis and inject them into the system.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of the phytoconstituent as described in Protocol 1.
-
Add an aliquot of the stock solution to a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3-6%.
-
Keep the sample at room temperature and protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute the samples to a suitable concentration and analyze by HPLC.
Protocol 3: Photolytic Degradation
-
Place a thin layer of the solid phytoconstituent in a petri dish suitable for exposure in a photostability chamber.
-
Prepare a solution of the compound (e.g., 0.5 mg/mL) in a suitable solvent in a quartz cuvette or other UV-transparent container.
-
Prepare "dark control" samples by wrapping identical samples in aluminum foil.
-
Expose the samples to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[1]
-
After exposure, prepare the solid sample for analysis by dissolving it in a suitable solvent.
-
Analyze all exposed and dark control samples by HPLC.
Visualizations
Caption: Experimental workflow for stability investigation.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation - Wikipedia [en.wikipedia.org]
- 7. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtrd.com [ijtrd.com]
- 14. eagleanalytical.com [eagleanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 17. mastelf.com [mastelf.com]
- 18. ijnrd.org [ijnrd.org]
- 19. ijsdr.org [ijsdr.org]
Technical Support Center: Overcoming Solubility Challenges with Bavachromene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with Bavachromene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural chalcone, a type of flavonoid, with potential therapeutic properties. Like many hydrophobic flavonoids, this compound has low aqueous solubility, which can pose a significant challenge for its use in biological assays and preclinical studies. Inadequate dissolution can lead to inaccurate and irreproducible experimental results.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2][3] For most in vitro biological experiments, DMSO is the recommended solvent for preparing stock solutions.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous buffers. Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions, which can lead to precipitation and inaccurate concentration measurements. A concentrated stock solution should first be prepared in an organic solvent like DMSO.
Troubleshooting Guide
Issue: Precipitate formation when diluting DMSO stock solution in aqueous media.
Cause: This is a common issue when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution. The organic solvent (DMSO) concentration in the final working solution might also be too low to maintain solubility.
Solution:
-
Decrease the final concentration of this compound: If the experimental design allows, lowering the final concentration of this compound in the aqueous medium may prevent precipitation.
-
Increase the DMSO concentration in the final solution: For cell-based assays, a final DMSO concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous medium. This can sometimes help to avoid rapid precipitation.
-
Warm the aqueous medium: Gently warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is appropriate for your experimental setup.
-
Utilize sonication: After diluting the stock solution, briefly sonicate the working solution in an ultrasonic bath. This can help to break up small aggregates and improve dissolution.
Issue: Inconsistent results in biological assays.
Cause: This can be a direct consequence of poor solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.
Solution:
-
Visually inspect your solutions: Before each experiment, carefully inspect both your stock and working solutions for any signs of precipitation. A clear, particle-free solution is essential.
-
Prepare fresh working solutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh working solutions from your DMSO stock for each experiment.
-
Filter your working solution: If you observe fine precipitates, you can filter the final working solution through a 0.22 µm syringe filter to remove undissolved compound. Be aware that this will reduce the actual concentration of the dissolved compound, so this should be a last resort and noted in your experimental records.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Recommended for |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | Preparing concentrated stock solutions for in vitro assays. |
| Chloroform | Soluble[1][2][3] | Chemical analysis and extraction. |
| Dichloromethane | Soluble[1][2][3] | Chemical analysis and extraction. |
| Ethyl Acetate | Soluble[1][2][3] | Chemical analysis and extraction. |
| Acetone | Soluble[1][2][3] | Chemical analysis and extraction. |
| Water / Aqueous Buffers | Sparingly Soluble | Not recommended for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
-
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
For difficult-to-dissolve compounds, brief sonication (5-10 minutes) in an ultrasonic bath can be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Objective: To dilute the concentrated DMSO stock solution of this compound into cell culture medium for in vitro experiments.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the required volume of the this compound stock solution to achieve the final desired concentration. Important: Add the stock solution dropwise to the medium, not the other way around, to minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
References
Optimizing Berbamine Treatment Conditions In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro experiments with Berbamine. All protocols and data are collated from published research to address common challenges encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for Berbamine in vitro?
The optimal concentration of Berbamine is cell-line dependent. However, a general starting point for dose-response experiments is between 1 µM and 100 µM.[1][2][3] For initial cytotoxicity screening, a broad range of concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 80 µM) is recommended to determine the IC50 value for your specific cell line.[1]
2. What is the typical incubation time for Berbamine treatment?
Incubation times can vary from 24 to 72 hours, depending on the experimental endpoint.[2][4] For cell viability assays, time-course experiments (e.g., 24h, 48h, 72h) are advisable to understand the kinetics of Berbamine's effect.[2] For signaling pathway studies, shorter incubation times may be sufficient to observe changes in protein phosphorylation.
3. How should I dissolve and store Berbamine?
Berbamine hydrochloride is soluble in DMSO (≥68 mg/mL), water (≥10.68 mg/mL), and ethanol (≥4.57 mg/mL).[5] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.[5][6]
-
Stock Solution Preparation: Dissolve Berbamine hydrochloride in DMSO to create a stock solution (e.g., 10 mM).
-
Storage: Store the solid compound at -20°C in a dry, sealed container. Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.[5]
-
Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. I am observing precipitation of Berbamine in my culture medium. What should I do?
Precipitation can occur due to the poor aqueous solubility of Berbamine.[7]
-
Gently warm the solution: This can help to redissolve the compound.
-
Increase DMSO concentration: A slightly higher DMSO concentration (up to 1% is often tolerated by cells) can improve solubility. However, always include a vehicle control with the same DMSO concentration to account for any solvent effects.[5]
-
Check the pH: Ensure the pH of your culture medium is neutral, as this can affect the solubility of Berbamine.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect | - Concentration is too low.- Incubation time is too short.- Cell line is resistant.- Compound degradation. | - Perform a dose-response study with a wider concentration range.- Increase the incubation time (e.g., up to 72 hours).- Verify the IC50 of Berbamine in a sensitive, control cell line.- Prepare fresh working solutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| High background in cell viability assays (e.g., MTT) | - Contamination of cell culture.- High cell seeding density.- Interference of Berbamine with the assay. | - Regularly check cell cultures for contamination.- Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.- Include a "no-cell" control with Berbamine to check for direct reduction of the assay reagent. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent cell seeding density.- Degradation of Berbamine stock solution. | - Use cells within a consistent and low passage number range.- Ensure accurate and consistent cell counting and seeding.- Prepare fresh stock solutions of Berbamine periodically. |
| Unexpected cell morphology changes | - Solvent (DMSO) toxicity.- Off-target effects of Berbamine. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used.- Review literature for known off-target effects of Berbamine in your experimental system. |
Quantitative Data Summary
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 72 | 8.3 ± 1.3 | [1] |
| PC9 | Lung Cancer | 72 | 16.8 ± 0.9 | [1] |
| HT29 | Colon Cancer | 48 | 52.37 ± 3.45 | [8] |
| Tca8113 | Oral Squamous Cell Carcinoma | 48 | 218.52 ± 18.71 | [8] |
| CNE2 | Nasopharyngeal Carcinoma | 48 | 249.18 ± 18.14 | [8] |
| MCF-7 | Breast Cancer | 48 | 272.15 ± 11.06 | [8] |
| Hela | Cervical Carcinoma | 48 | 245.18 ± 17.33 | [8] |
| KU812 | Leukemia | 24 | 5.83 µg/ml | [5] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 34.5 | [5] |
Table 2: Effective Concentrations of Berbamine for Specific In Vitro Effects
| Cell Line | Effect | Concentration | Incubation Time (h) | Reference |
| KM3 | Inhibition of p65 nuclear translocation | 8 µg/mL | 24 | [9] |
| Bladder Cancer Cells | Inhibition of NF-κB pathway | 16 µM | 48 | [10] |
| A549 | Inhibition of cell proliferation | 10 µM | Not Specified | [1][11] |
| A549 | Induction of cell death | 20 µM | Not Specified | [11] |
| HCT116 & SW480 | Induction of apoptosis | 20 µg/ml | 48 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from established methods for assessing cell viability.[1][2][8][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^6 cells/well, depending on the cell line, and allow them to adhere overnight.
-
Berbamine Treatment: The next day, treat the cells with a serial dilution of Berbamine (e.g., 0 to 80 µM).[1] Include a vehicle control (medium with the same concentration of DMSO as the highest Berbamine concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add 50 µl of MTT solution (2 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 200 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 560-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[2][8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Berbamine (e.g., the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing protein expression and phosphorylation.[9][10]
-
Cell Lysis: After Berbamine treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Berbamine's Inhibition of the NF-κB Signaling Pathway
Berbamine has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[9][10] This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.
Caption: Berbamine inhibits NF-κB signaling by blocking IKK-mediated phosphorylation of IκBα.
Berbamine's Inhibition of the JAK/STAT Signaling Pathway
Berbamine can inhibit the JAK/STAT signaling pathway, which is often constitutively active in cancer cells. It has been shown to inhibit the phosphorylation of STAT3, a key downstream effector of this pathway.[13][14][15]
Caption: Berbamine inhibits the JAK/STAT pathway by targeting JAK-mediated phosphorylation of STAT.
General Experimental Workflow for In Vitro Berbamine Studies
The following diagram illustrates a typical workflow for investigating the in vitro effects of Berbamine on cancer cells.
Caption: A standard workflow for characterizing the in vitro anticancer effects of Berbamine.
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-hme-utp.com [5-hme-utp.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Berberine nanoparticles with enhanced in vitro bioavailability: characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Bavachromene Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of Bavachromene using cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity of interest?
This compound is a prenylated flavonoid, a class of natural compounds that have shown potential for biological activity due to the combination of a flavonoid skeleton with a lipophilic prenyl side-chain.[1] The cytotoxic (cell-killing) activity of prenylated flavonoids is of significant interest in cancer research as they may offer therapeutic potential, sometimes with the advantage of being less toxic to non-cancerous cells.[1]
Q2: Which cell viability assay is best for assessing this compound toxicity?
The choice of assay depends on several factors, including the expected mechanism of action of this compound, the cell type, and available equipment. It is often recommended to use a combination of assays to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[2]
-
For assessing metabolic activity: MTT, MTS, XTT, and resazurin (alamarBlue) assays are suitable. These assays measure the reductive capacity of viable cells.[3][4]
-
For assessing membrane integrity: Lactate dehydrogenase (LDH) or trypan blue exclusion assays are appropriate. These measure the leakage of intracellular components from damaged cells.[2][4]
-
For assessing total cell number: The sulforhodamine B (SRB) assay, which measures cellular protein content, can be used.[5]
Q3: How should I interpret conflicting results from different cell viability assays?
Inconsistent results between different assays are not uncommon and can provide valuable mechanistic insights.[6] For example:
-
MTT/XTT shows decreased viability, but LDH release is low: This could suggest that this compound is inhibiting metabolic activity or proliferation without causing immediate cell membrane damage.[6] The compound might be inducing apoptosis, which involves a more controlled form of cell death.
-
Results vary significantly with incubation time: The toxic effects of a compound can be time-dependent. Short incubation times might not be sufficient to observe significant cell death.[7]
Q4: What is a typical IC50 value for a cytotoxic prenylated flavonoid?
The half-maximal inhibitory concentration (IC50) for cytotoxic prenylated flavonoids can vary widely depending on the specific compound, the cancer cell line tested, and the assay used. However, studies on various prenylated flavonoids have reported IC50 values in the micromolar range.[8][9] For example, some synthetic benzochromene derivatives have shown IC50 values between 4.6 and 21.5 μM.[9]
Experimental Protocols & Data Presentation
Hypothetical Cytotoxicity Data for this compound
The following table is a template for presenting cytotoxicity data for this compound. Researchers should replace the hypothetical values with their experimental data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | e.g., 15.2 |
| HepG2 (Liver Cancer) | MTT | 48 | e.g., 21.8 |
| Hela (Cervical Cancer) | MTT | 48 | e.g., 18.5 |
| P388 (Leukemia) | MTT | 48 | e.g., 9.7 |
Key Experimental Methodologies
MTT Assay Protocol for Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[3][10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[3]
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in "medium only" wells | - Medium is contaminated with bacteria or yeast.- The medium contains a reducing agent (e.g., ascorbic acid).[11][12] | - Use sterile technique and fresh, sterile medium.- If possible, use a medium without the interfering substance and incubate the plate in the dark.[11][12] |
| Absorbance readings are too low | - Cell number per well is too low.- Incubation time with MTT reagent is too short.[11] | - Increase the initial cell seeding density.- Increase the incubation time with the MTT reagent until a purple color is evident in the cells.[11] |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Incomplete solubilization of formazan crystals.[10] | - Ensure proper mixing of the cell suspension before seeding.- Mix gently on a plate shaker after adding the solubilization solution to ensure all crystals are dissolved.[10] |
AlamarBlue (Resazurin) Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Reagent has been exposed to light for extended periods.[1][8] | - Store the alamarBlue reagent protected from light.[1][8] |
| Fluorescence values are too low | - Insufficient incubation time.- Low cell numbers. | - Increase the incubation time with the reagent (can be up to 24 hours for low cell numbers).[8] - Check instrument settings (gain/voltage).[1] |
| Erratic readings across the plate | - Pipetting errors.- Precipitation of the dye in the reagent.[1] | - Calibrate pipettes and ensure secure tip attachment.- Warm the reagent to 37°C and mix to ensure all components are in solution.[1] |
LDH Cytotoxicity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in "medium only" control | - High inherent LDH activity in the serum used in the culture medium. | - Reduce the serum concentration in the culture medium to 1-5%. |
| High spontaneous LDH release in untreated cells | - Cell density is too high.- Overly vigorous pipetting during cell plating. | - Optimize the cell seeding density.- Handle the cell suspension gently during plating. |
| Low experimental absorbance values | - Low cell density. | - Repeat the experiment with a higher cell seeding density. |
Neutral Red Uptake Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of Neutral Red dye | - A known issue with the assay that can lead to inaccurate readings. | - Prepare the Neutral Red medium the day before use and incubate it overnight at the cell culture temperature.[4] |
| Interference from colored compounds | - this compound, being a flavonoid, may have some color that could interfere with the absorbance reading. | - Include appropriate controls with this compound in cell-free wells to measure and subtract its absorbance. |
| Low uptake in control cells | - Cells are not healthy or viable. | - Ensure you are using a healthy, exponentially growing cell culture. |
Visualizations
Experimental Workflow for this compound Cytotoxicity Testing
Caption: A typical workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. jrmds.in [jrmds.in]
- 3. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 4. 細胞活力與增殖測試 [sigmaaldrich.com]
- 5. Cytotoxic prenylated flavonoids from Macaranga indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabichromene: integrative modulation of apoptosis, ferroptosis, and endocannabinoid signaling in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bavachinin Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Bavachromene Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bavachromene. The information is designed to help you interpret unexpected results and refine your experimental approach.
Section 1: General Troubleshooting Principles
This section covers common issues that can arise during experimentation with a novel compound like this compound.
Q1: My results with this compound are not consistent across experiments. What are the first steps I should take to troubleshoot this?
A1: Lack of reproducibility is a common challenge. Here’s a checklist to address this:
-
Reagent Stability:
-
Is the this compound stock solution freshly prepared? Older stocks may degrade.
-
How is the stock solution stored (temperature, light exposure)? Confirm the recommended storage conditions.
-
Have all other reagents, especially media and serums, been handled and stored correctly?
-
-
Experimental Controls:
-
Are you including both positive and negative controls in every experiment?[1]
-
For example, if you expect this compound to induce apoptosis, include a known apoptosis-inducing agent as a positive control.
-
Your negative control (vehicle control, e.g., DMSO) ensures that the solvent for this compound is not causing an effect.[1]
-
-
Cell Culture Conditions:
-
What is the passage number of your cells? High-passage number cells can exhibit altered phenotypes and responses.
-
Are you seeding a consistent number of cells for each experiment?
-
Have you checked for contamination (e.g., mycoplasma)?
-
-
Pipetting and Technique:
-
Inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and your technique is consistent.
-
Q2: I am not seeing any effect of this compound in my assay, even at high concentrations. What could be the reason?
A2: If this compound appears to be inactive, consider the following possibilities:
-
Compound Inactivity: The compound may not be active in your specific cell line or under the tested conditions.
-
Solubility Issues: this compound may be precipitating out of solution in your culture media. Visually inspect your treatment wells for any precipitate. Consider using a different solvent or a lower concentration.
-
Incorrect Target: The cellular target of this compound may not be present or may be expressed at very low levels in your chosen cell line.
-
Assay Incubation Time: The incubation time may be too short or too long to observe an effect. A time-course experiment is recommended.
Section 2: Assay-Specific Troubleshooting
This section provides troubleshooting for common assays used to characterize compounds like this compound.
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Q3: My cell viability results with this compound are highly variable. What should I check?
A3: High variability in viability assays can stem from several factors. Refer to the table below for common causes and solutions.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Be meticulous with pipetting. Avoid using the outer wells of the plate if edge effects are suspected. |
| This compound appears to increase cell viability | The compound may be interfering with the assay chemistry (e.g., reducing MTT reagent). | Run a control with this compound in cell-free media to check for direct effects on the assay reagents. |
| No dose-dependent effect observed | The concentration range is not appropriate, or the incubation time is suboptimal. | Test a wider range of concentrations (logarithmic scale). Perform a time-course experiment (e.g., 24h, 48h, 72h). |
Example Data: Expected vs. Unexpected Results for an MTT Assay
Table 1: MTT Assay Data Comparison
| This compound (µM) | Expected % Viability (Mean ± SD) | Unexpected % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 20 |
| 1 | 95 ± 6 | 115 ± 18 |
| 10 | 70 ± 8 | 80 ± 25 |
| 50 | 40 ± 5 | 55 ± 22 |
| 100 | 20 ± 4 | 45 ± 19 |
Western Blotting
Q4: I am not seeing a change in my target protein levels after this compound treatment via Western Blot. What should I do?
A4: If you expect this compound to modulate a specific protein and you don't see a change, consider the following:
-
Time Point: You may be looking at the wrong time point. Protein expression changes can be transient. Perform a time-course experiment.
-
Antibody Quality: Your primary antibody may not be specific or sensitive enough. Validate your antibody with a positive control (e.g., a cell line known to express the target protein at high levels).
-
Loading Controls: Ensure that your loading control (e.g., GAPDH, β-actin) is consistent across all lanes.
-
Protein Degradation: Ensure that you are using protease inhibitors in your lysis buffer.
Gene Expression Analysis (qPCR)
Q5: this compound is not inducing the expected change in the expression of my target gene. Why might this be?
A5: Inconsistent qPCR results can be frustrating. Here are some troubleshooting tips:
-
RNA Quality: Ensure that your RNA is high quality and free of genomic DNA contamination.
-
Primer Efficiency: Your qPCR primers may not be efficient. Validate your primers by running a standard curve.
-
Reference Genes: The choice of reference (housekeeping) genes is critical. Ensure that the expression of your chosen reference gene is not affected by this compound treatment.
Section 3: Signaling Pathway Analysis
This compound is hypothesized to modulate key cellular signaling pathways. Understanding these pathways is crucial for interpreting your results.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway for this compound's anti-proliferative effect.
Troubleshooting Logic for Pathway Analysis
If you are not observing the expected downstream effects of this compound, the following workflow can help you pinpoint the issue.
Caption: A logical workflow for troubleshooting unexpected signaling pathway results.
Section 4: Experimental Protocols
Detailed and consistent protocols are essential for reproducible results.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing the promoter of your gene of interest and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or a vehicle control.
-
Lysis: After the desired incubation time, lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.
-
Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
References
Technical Support Center: Modifying Bavachromene for Enhanced Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the modification of Bavachromene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Modification of this compound
Q1: What are the common strategies for modifying the structure of this compound to enhance its biological activity?
A1: Structural modification of flavonoids like this compound is a key strategy to improve their therapeutic potential by enhancing properties such as bioavailability, stability, and specific biological activities.[1][2] Common modification approaches include:
-
Hydroxylation: Introducing additional hydroxyl (-OH) groups can influence antioxidant activity and interactions with biological targets.
-
Methoxylation: Converting hydroxyl groups to methoxy (-OCH3) groups can alter solubility and metabolic stability.
-
Glycosylation: Attaching sugar moieties can significantly improve water solubility and bioavailability, though it can also sometimes decrease certain in vitro activities depending on the position and type of sugar.[1]
-
Alkylation and Acylation: Introducing alkyl or acyl groups can modulate the lipophilicity of the molecule, potentially enhancing cell membrane permeability.[1]
-
Halogenation: The introduction of halogen atoms can alter the electronic properties of the molecule and enhance binding affinity to target proteins.[1]
-
Synthesis of Cationic Amphiphiles: Incorporating quaternary ammonium cations can improve hydrophilicity and has been shown to expand the antibacterial spectrum of cannabichromene derivatives.[3]
Q2: I am experiencing very low yields in my synthesis of a this compound derivative. What are the common causes and how can I troubleshoot this?
A2: Low yields are a common issue in organic synthesis. Here are some troubleshooting steps:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For instance, old reagents like potassium phthalimide can lose reactivity over time, leading to failed reactions.[4]
-
Solvent Purity: Use dry, high-purity solvents, as trace amounts of water or other impurities can interfere with many reactions. Decomposing solvents like DMF can also be a problem.[4]
-
Reaction Conditions: Systematically optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Some reactions may require higher temperatures to proceed effectively.[4]
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, ensure a properly maintained inert atmosphere (e.g., using nitrogen or argon).
-
Side Reactions: Analyze your crude product using techniques like TLC, LC-MS, or NMR to identify any major side products. Understanding these side reactions can help you adjust conditions to minimize them.
-
Purification Loss: Significant loss of product can occur during purification steps (e.g., column chromatography, recrystallization). Ensure your purification method is optimized for your specific derivative.
Q3: My modified this compound compound has poor water solubility. How can I improve this for biological assays?
A3: Poor aqueous solubility is a common challenge with flavonoids, which can hinder their bioavailability and application in biological assays.[2][5] Consider the following strategies:
-
Structural Modification: As mentioned in Q1, glycosylation is a primary method for increasing water solubility.[1]
-
Use of Co-solvents: For in vitro assays, dissolving the compound in a small amount of a biocompatible solvent like DMSO and then diluting it in the aqueous assay medium is a standard practice. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
-
Formulation Strategies: For in vivo studies, formulation approaches like creating nanoparticles, liposomes, or solid dispersions can enhance solubility and bioavailability without altering the chemical structure of the compound.[5]
Section 2: Biological Activity Assessment
Q4: What are the standard in vitro assays to evaluate the anticancer activity of my this compound derivatives?
A4: A variety of assays can be used to assess anticancer potential. A typical workflow involves:
-
Cytotoxicity Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to determine the viability of cancer cell lines after treatment with your compound.[6][7] This helps in determining the IC50 value (the concentration at which 50% of the cells are inhibited).
-
Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, you can use assays like Annexin V/Propidium Iodide staining followed by flow cytometry.[8]
-
Cell Cycle Analysis: Flow cytometry can also be used to analyze the effect of the compound on the cell cycle distribution of the cancer cells.
-
Mechanism-Specific Assays: Depending on the hypothesized mechanism, you might investigate effects on specific cellular processes like metastasis, angiogenesis, or inhibition of particular enzymes.[9]
Q5: How can I test the anti-inflammatory properties of my modified this compound compounds?
A5: The anti-inflammatory activity of novel compounds is often evaluated using in vitro cell-based assays:
-
Nitric Oxide (NO) Production: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are commonly used.[10] The production of NO, a pro-inflammatory mediator, can be measured in the cell culture supernatant using the Griess assay.[11] A reduction in NO levels indicates potential anti-inflammatory activity.[10][12]
-
Pro-inflammatory Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages can be quantified using ELISA kits.[8][11][13] A decrease in these cytokine levels suggests an anti-inflammatory effect.
-
Enzyme Expression: Western blotting can be used to measure the protein expression levels of key inflammatory enzymes like iNOS and COX-2 in the cell lysates.[10]
Q6: My compound shows high antioxidant activity in a DPPH assay but performs poorly in cell-based assays. What could be the reason?
A6: This is a common discrepancy. Potential reasons include:
-
Poor Cell Permeability: The compound may be an excellent radical scavenger in a chemical assay but may not be able to cross the cell membrane to exert its effect intracellularly.
-
Metabolic Instability: The compound might be rapidly metabolized by the cells into an inactive form.
-
Mechanism of Action: The cellular antioxidant defense system is complex. A compound's activity in a simple chemical assay doesn't always translate to a complex biological environment where enzymatic and non-enzymatic antioxidants work in concert.
-
Cytotoxicity: At the concentrations required for antioxidant activity, the compound might be toxic to the cells, confounding the results of cell-based assays. It's crucial to determine the non-toxic concentration range first.
Experimental Protocols
Protocol 1: MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include wells for untreated cells (negative control) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Assay for Anti-inflammatory Activity
This protocol measures the effect of a compound on NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of your this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells only, a group with LPS only, and groups with your compound and LPS.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature in the dark.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. A decrease in nitrite concentration in the presence of your compound indicates inhibition of NO production.
Data Presentation
Table 1: Cytotoxic Activity of Modified this compound Derivatives against Various Cancer Cell Lines
| Compound | Modification | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) |
| This compound | Parent Compound | 45.2 ± 3.1 | 58.7 ± 4.5 | 51.3 ± 2.8 |
| Derivative A | 3'-Hydroxylation | 22.8 ± 1.9 | 35.1 ± 2.4 | 29.6 ± 1.5 |
| Derivative B | 7-O-Glycosylation | 85.4 ± 6.2 | > 100 | > 100 |
| Derivative C | 5-Bromination | 15.1 ± 1.3 | 21.9 ± 1.8 | 18.4 ± 1.1 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Table 2: Anti-inflammatory and Antioxidant Activity of this compound Derivatives
| Compound | Modification | NO Production Inhibition (%) at 20 µM | DPPH Scavenging IC50 (µM) |
| This compound | Parent Compound | 35.6 ± 2.5 | 18.9 ± 1.2 |
| Derivative A | 3'-Hydroxylation | 68.2 ± 4.1 | 9.5 ± 0.8 |
| Derivative B | 7-O-Glycosylation | 15.3 ± 1.8 | 25.4 ± 2.0 |
| Derivative C | 5-Bromination | 40.1 ± 3.3 | 17.2 ± 1.4 |
| Quercetin | Positive Control | 85.7 ± 5.9 | 5.1 ± 0.4 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of membrane-active cannabichromene derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemistry and Anticancer Effects of Mangrove (Rhizophora mucronata Lam.) Leaves and Stems Extract against Different Cancer Cell Lines [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory and antitumor activities of the chloroform extract and anti-inflammatory effect of the three diterpenes isolated from Salvia ballotiflora Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and Antimicrobial Activities of Some Antioxidant-Rich Cameroonian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Flavonoids from Brugmansia arborea L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Bavachromene
This technical support center provides best practices for the storage, handling, and troubleshooting of experiments involving Bavachromene, also known as (±)-Cannabichromene (CBC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
For optimal stability, this compound should be stored as a solid at room temperature. If dissolved in a solvent, it is best to store the solution at -20°C for short-term storage (up to one year) or -80°C for long-term storage (up to two years)[1]. Protect the compound from direct sunlight and sources of ignition[1].
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in solvents such as acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
Q3: Is this compound sensitive to light or heat?
Yes, this compound is known to degrade when exposed to heat or UV light. This degradation can lead to the formation of cannabicyclol (CBL)[2][3]. Therefore, it is crucial to protect this compound from light and elevated temperatures during storage and experiments.
Q4: What are the primary degradation products of this compound?
The main degradation product of this compound upon exposure to heat or UV light is cannabicyclol (CBL)[2][3]. Additionally, like other cannabinoids, this compound's precursor, cannabichromenic acid (CBCA), will decarboxylate to form this compound when heated[3][4].
Q5: What are the known incompatibilities of this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents[1]. Contact with these substances should be avoided to prevent degradation or hazardous reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | Ensure the compound has been stored at the correct temperature and protected from light. Prepare fresh solutions for critical experiments. Consider analyzing the purity of your stock solution via HPLC or a similar method. |
| Precipitate forms in the stock solution upon storage. | The solvent has evaporated, or the storage temperature is too low for the solvent used, causing the compound to fall out of solution. | Gently warm the solution to room temperature and vortex to redissolve the compound. If solvent evaporation is suspected, add a small amount of fresh solvent to reach the original concentration. |
| Inconsistent results between experimental batches. | Variation in the concentration of this compound due to incomplete dissolution or degradation. | Ensure the compound is fully dissolved before use. Prepare a fresh stock solution from solid material for each new set of experiments to minimize variability. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, GC/MS). | Degradation of this compound into products like cannabicyclol (CBL) or presence of impurities from synthesis. | Minimize exposure of the compound and its solutions to light and heat. Use high-purity solvents and reagents. If degradation is suspected, compare the chromatogram to a reference standard of CBL if available. |
Quantitative Data Summary
| Parameter | Condition | Value/Observation | Reference |
| Storage Temperature (Solid) | Room Temperature | Stable for up to 3 years | [1] |
| Storage Temperature (In Solvent) | -20°C | Stable for up to 1 year | [1] |
| -80°C | Stable for up to 2 years | [1] | |
| Degradation Condition | Heat or UV light exposure | Degrades to cannabicyclol (CBL) | [2][3] |
| Precursor Conversion | Heating of cannabichromenic acid (CBCA) | Decarboxylates to this compound (CBC) | [3][4] |
Experimental Protocols & Workflows
This compound Solution Preparation Workflow
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Bavachromene and Cannabichromene
An objective guide for researchers and drug development professionals on the comparative biological activities of Bavachromene, a notable flavonoid, and Cannabichromene, a significant phytocannabinoid.
While "this compound" is not extensively documented in scientific literature, it is understood to be part of a class of flavonoids that includes the well-studied compound Bavachin, isolated from Psoralea corylifolia. This guide will therefore utilize Bavachin as a representative compound for the this compound class in its comparison with Cannabichromene (CBC), a non-psychoactive cannabinoid found in Cannabis sativa. Both classes of compounds have garnered interest for their therapeutic potential, particularly in the realms of inflammation, cancer, and microbial infections.
Section 1: Anti-inflammatory Activity
Both Bavachin and Cannabichromene exhibit significant anti-inflammatory properties, albeit through potentially different mechanisms of action.
Comparative Anti-inflammatory Data
| Compound | Assay | Model | Key Findings | Reference |
| Cannabichromene (CBC) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production by approximately 50% at 20 μM. | [1] |
| Cytokine mRNA Expression | LPS-stimulated RAW 264.7 macrophages | Suppressed mRNA expression of iNOS, IL-1β, IL-6, and TNF-α. | [1] | |
| Carrageenan-Induced Paw Edema | Mouse model | Reduced edema, superior to phenylbutazone in one study. | [2] | |
| Bavachin | General Anti-inflammatory Properties | Various | Demonstrated anti-inflammatory properties in multiple studies. | [1][3] |
Experimental Protocols: Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay in Macrophages:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., CBC) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.
Carrageenan-Induced Paw Edema in Rodents:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses.
-
Induction of Edema: A sub-plantar injection of carrageenan is given into the paw of the animal.
-
Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[4]
Signaling Pathways in Inflammation
Both CBC and Bavachin have been shown to modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: Inhibition of Inflammatory Pathways by CBC and Bavachin.
Section 2: Anticancer Activity
Emerging evidence suggests that both Cannabichromene and Bavachin possess cytotoxic activity against various cancer cell lines.
Comparative Anticancer Data
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Cannabichromene (CBC) | Melanoma | 23.0 µM | [3] |
| Urothelial Carcinoma (T24) | Synergistic with THC | [5] | |
| Bavachin | Various | Demonstrated anticancer properties. | [1][3] |
Experimental Protocols: Anticancer Assays
MTT Cell Viability Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for MTT Cell Viability Assay.
Section 3: Antimicrobial Activity
Both Cannabichromene and Bavachin have demonstrated notable activity against a range of microbial pathogens.
Comparative Antimicrobial Data
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Cannabichromene (CBC) | Bacillus subtilis | 0.39–25 µg/ml | [3] |
| Staphylococcus aureus | 0.39–25 µg/ml | [3] | |
| Mycobacterium smegmatis | 0.39–25 µg/ml | [3] | |
| Bavachin | Various pathogenic bacteria | Demonstrated antibacterial potential. | [1][3] |
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Biological activity of cannabichromene, its homologs and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of Bakuchiol and Related Chalcones: A Comparative Guide
Initial Note on "Bavachromene": Initial searches for "this compound" did not yield relevant results, suggesting a potential misspelling. Based on compounds with similar names and origin from the plant Psoralea corylifolia, this guide focuses on Bakuchiol , a well-researched compound with significant therapeutic interest. We also include comparative data on related chalcones from the same plant, Bavachalcone and Isobavachalcone .
This guide provides a comparative analysis of the therapeutic target validation of Bakuchiol, with additional insights into Bavachalcone and Isobavachalcone. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction
Bakuchiol is a meroterpene phenol derived from the seeds and leaves of the Psoralea corylifolia plant. It has garnered significant attention in the scientific community and the skincare industry as a functional analog of retinol, exhibiting similar anti-aging and skin-rejuvenating properties without the associated irritation.[1][2][3] Beyond its dermatological applications, Bakuchiol has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.[4][5]
Validation of a therapeutic target is a critical initial step in the drug discovery process, establishing a clear link between modulating a biological target and a desired therapeutic outcome.[6][7] This guide compares the experimental evidence validating the therapeutic targets of Bakuchiol and its related chalcones, Bavachalcone and Isobavachalcone, which also originate from Psoralea corylifolia.[8][9]
Comparative Data on Therapeutic Targets and Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of Bakuchiol and its related compounds against their respective therapeutic targets.
Table 1: In Vitro Efficacy of Bakuchiol and Isobavachalcone in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Bakuchiol | A549 (Human lung adenocarcinoma) | Cell Proliferation | Not specified | [5] |
| SK-MEL-2 (Human melanoma) | Cell Proliferation | Not specified | Not specified | |
| B16 (Mouse melanoma) | Cell Proliferation | Not specified | Not specified | |
| Isobavachalcone | OVCAR-8 (Human ovarian cancer) | Cell Growth | 7.92 µM | [10] |
| PC3 (Human prostate cancer) | Cell Growth | 15.06 µM | [10] | |
| A549 (Human lung adenocarcinoma) | Cell Growth | 32.2 µM | [10] | |
| MCF-7 (Human breast cancer) | Cell Growth | 28.29 µM | [10] |
Table 2: Comparative Clinical Efficacy of Bakuchiol and Retinol for Photoaging
| Parameter | Bakuchiol (0.5% cream, twice daily) | Retinol (0.5% cream, daily) | Study Duration | Key Findings | Reference |
| Wrinkle Surface Area | Significant decrease | Significant decrease | 12 weeks | No statistical difference between the two compounds. | [8] |
| Hyperpigmentation | Significant decrease | Significant decrease | 12 weeks | No statistical difference between the two compounds. | [8] |
| Skin Scaling and Stinging | Less frequent | More frequent | 12 weeks | Bakuchiol was better tolerated. | [8] |
Table 3: Antibacterial Activity of Isobavachalcone
| Bacterial Strain | Assay | MIC Value | Reference |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Minimum Inhibitory Concentration | 1.56 µg/mL | [11] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration | 3.12 µg/mL | [11] |
| Mycobacterium tuberculosis | Minimum Inhibitory Concentration | 64 µg/mL | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Bakuchiol, Bavachalcone, and Isobavachalcone are mediated through their interaction with various cellular signaling pathways.
Bakuchiol: Retinol-like and Anti-inflammatory Pathways
Bakuchiol's anti-aging effects are attributed to its ability to modulate gene expression in a manner similar to retinol, leading to increased collagen synthesis and reduced extracellular matrix degradation. It also exhibits anti-inflammatory properties by inhibiting pro-inflammatory mediators.[2][12][13]
Bavachalcone: Anti-inflammatory Signaling
Bavachalcone exerts its anti-inflammatory effects primarily through the inhibition of the MEK/ERK and AKT signaling pathways, which leads to a reduction in the synthesis of the transcription factor NF-κB.[8]
Isobavachalcone: Anti-cancer Signaling Pathways
Isobavachalcone has demonstrated anti-cancer properties by inhibiting the AKT/GSK-3β/β-catenin signaling pathway, which is crucial for cell proliferation and survival in several cancers.[9][14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of Bakuchiol's therapeutic targets.
Experimental Workflow: Therapeutic Target Validation
The general workflow for validating a therapeutic target involves a series of in vitro and in vivo experiments to establish a compound's mechanism of action and its therapeutic potential.
Protocol 1: Gene Expression Profiling in a 3D Skin Model
This protocol is based on the methodology used to compare the effects of Bakuchiol and retinol on gene expression in a full-thickness skin substitute model.[2][4][15]
1. Cell Culture and Treatment:
-
Culture EpiDerm™ FT full-thickness skin substitute tissues according to the manufacturer's instructions.
-
Prepare stock solutions of Bakuchiol (e.g., 5 mg/mL) and Retinol (e.g., 10 mg/mL) in a suitable solvent like DMSO.
-
Dilute the stock solutions in culture medium to the desired final concentrations (e.g., 5 µg/mL for Bakuchiol and 10 µg/mL for Retinol). A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Treat the skin substitute tissues with the Bakuchiol, Retinol, or vehicle control medium and incubate for a specified period (e.g., 48 hours).
2. RNA Extraction:
-
Following treatment, harvest the tissues and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Microarray Analysis:
-
Perform gene expression profiling using a suitable microarray platform (e.g., Affymetrix GeneChip).
-
This involves cDNA synthesis, cRNA labeling, hybridization to the microarray chip, washing, and scanning.
-
Follow the manufacturer's protocols for the specific microarray platform used.
4. Data Analysis:
-
Analyze the scanned microarray data to identify differentially expressed genes between the treatment groups and the control.
-
Use appropriate statistical methods (e.g., t-test, ANOVA) and apply a fold-change and p-value cutoff to determine significant changes in gene expression.
-
Perform pathway analysis using bioinformatics tools (e.g., KEGG, Gene Ontology) to identify the biological pathways affected by Bakuchiol and Retinol.
Protocol 2: Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol describes a method to quantify collagen production in human dermal fibroblasts treated with Bakuchiol.[16][17][18][19][20]
1. Cell Culture and Treatment:
-
Culture primary human dermal fibroblasts in a suitable growth medium (e.g., DMEM with 10% FBS).
-
Seed the cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Prepare different concentrations of Bakuchiol in a serum-free or low-serum medium.
-
Replace the growth medium with the treatment medium containing Bakuchiol or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
2. Collagen Staining with Sirius Red:
-
After incubation, remove the medium and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with a Sirius Red solution (0.1% in picric acid) for 1 hour at room temperature.
-
Wash the cells extensively with 0.01 M HCl to remove unbound dye.
3. Quantification:
-
Elute the bound Sirius Red dye with a destaining solution (e.g., 0.1 M NaOH).
-
Transfer the eluate to a new 96-well plate.
-
Measure the absorbance of the eluate at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The absorbance is directly proportional to the amount of collagen. A standard curve using known concentrations of collagen can be used for absolute quantification.
Protocol 3: DPPH Radical Scavenging (Antioxidant) Assay
This protocol outlines a common method to assess the antioxidant activity of Bakuchiol.[21][22][23][24][25]
1. Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol (e.g., 0.1 mM). Store this solution in the dark.
-
Prepare a series of dilutions of Bakuchiol in the same solvent.
-
Prepare a positive control solution, such as ascorbic acid or Trolox, at various concentrations.
2. Assay Procedure:
-
In a 96-well plate, add a specific volume of the Bakuchiol dilutions, positive control, or solvent (as a blank) to each well.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
3. Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the Bakuchiol or positive control.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
Conclusion
The experimental data strongly support the therapeutic potential of Bakuchiol as a functional, non-irritating alternative to retinol for anti-aging skincare. Its mechanism of action, involving the modulation of gene expression related to collagen synthesis and extracellular matrix integrity, is well-documented. Furthermore, its anti-inflammatory properties add to its therapeutic value. The related chalcones, Bavachalcone and Isobavachalcone, also demonstrate significant biological activities, particularly in the realms of anti-inflammatory and anti-cancer research, respectively. Their distinct mechanisms of action, targeting key signaling pathways such as MEK/ERK/AKT and AKT/GSK-3β/β-catenin, highlight their potential as lead compounds for further drug development. This comparative guide provides a foundation for researchers to understand and further investigate the therapeutic targets of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Bakuchiol: a retinol-like functional compound revealed by gene expression profiling and clinically proven to have anti-aging effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. skinpeutics.com [skinpeutics.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skintypesolutions.com [skintypesolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 17. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collagen synthesis by human fibroblasts. Regulation by transforming growth factor-beta in the presence of other inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. researchgate.net [researchgate.net]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. mdpi.com [mdpi.com]
- 25. zen-bio.com [zen-bio.com]
Cross-validation of Bavachromene's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Bavachromene and its close analog, Bavachin, across various cancer cell lines. Due to the limited availability of direct cross-validation studies on this compound, this guide synthesizes data from multiple sources to present a comprehensive overview of its potential as an anti-cancer agent. The information is intended to support further research and drug development efforts in this area.
Data Presentation: Comparative Efficacy of Bavachin
The following table summarizes the cytotoxic effects of Bavachin, a closely related phytoestrogen to this compound, on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of Bavachin required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 24.54 | [1] |
| HepG2 | Hepatocellular Carcinoma | 29.75 | [1] |
| Hep3B | Hepatocellular Carcinoma | 43.72 | [1] |
Note: Lower IC50 values indicate greater potency. The data suggests that Bavachin exhibits varying degrees of cytotoxicity against different hepatocellular carcinoma cell lines, with Huh7 being the most sensitive. Further studies are required to determine the IC50 values of Bavachin and this compound in a wider range of cancer cell lines, including but not limited to MCF-7 (breast), PC-3 (prostate), A549 (lung), HCT-116 (colon), and HeLa (cervical).
Experimental Protocols
This section details the standard methodologies used to assess the cytotoxic and apoptotic effects of compounds like this compound and Bavachin in cell culture.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Bavachin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[2][3][4]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Culture and treat cells with the test compound as described for the MTT assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to ensure that only DNA is stained.
-
Stain the cellular DNA with a saturating concentration of propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cells.[7][8][9]
Signaling Pathways and Mechanisms of Action
Bavachin has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
STAT3/MAPK Signaling Pathway
In laryngopharyngeal cancer cells (Tu212 and FaDu), Bavachin has been observed to suppress cell proliferation, arrest the cell cycle, and induce apoptosis by regulating the STAT3 and MAPK signaling pathways. Specifically, it downregulates the phosphorylation of STAT3 and upregulates the phosphorylation of p38 and JNK, key components of the MAPK pathway.[10]
Nrf2/HO-1 Signaling Pathway
In hepatocellular carcinoma cells, Bavachin is reported to induce ferroptosis, a form of iron-dependent programmed cell death, by modulating the Nrf2/HO-1 signaling pathway. This involves the induction of lipid peroxidation.[1]
NF-κB Signaling Pathway
Bavachin has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.[11]
Estrogen Receptor (ER) Modulation
As a phytoestrogen, Bavachin can interact with estrogen receptors, which may contribute to its effects in hormone-dependent cancers such as breast cancer.[11]
Mandatory Visualizations
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validating this compound's effects.
Bavachin-Modulated Signaling Pathways in Cancer
References
- 1. Bavachin stimulates ferroptosis and reduces malignant phenotype progression of hepatocellular carcinoma cells by inducing lipid peroxidation by modulation of the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Bavachin suppresses proliferation of laryngopharyngeal cancer by regulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Bavachromene and Known Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential inhibitory activities of Bavachromene against known inhibitors of key biological pathways. While direct experimental data on this compound is limited, this document synthesizes current understanding based on computational studies and analysis of structurally related compounds, offering a framework for future experimental validation.
Introduction to this compound
This compound is a natural prenylflavonoid compound that has been isolated from various medicinal plants. Its chemical structure, characterized by a chromene ring fused to the flavonoid backbone, suggests potential for diverse biological activities. While research on this compound is still in its early stages, computational docking studies have indicated a potential interaction with DNA polymerase, suggesting a role as a DNA synthesis inhibitor. Furthermore, the structural similarity of this compound to other chromene-containing compounds with known anti-inflammatory properties, such as Sargachromenol, points towards a possible role in modulating inflammatory signaling pathways.
Postulated Inhibitory Mechanisms of this compound
DNA Polymerase Inhibition
A computational docking study has suggested that this compound can fit into the active site of DNA polymerase. This suggests a potential mechanism of action where this compound could act as an inhibitor of DNA replication and repair. DNA polymerases are crucial enzymes for cell proliferation, making them a key target for anticancer therapies.
Anti-inflammatory Activity via NF-κB and MAPK Signaling
Structurally similar compounds to this compound, such as Sargachromenol, have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. It is therefore plausible that this compound may share this anti-inflammatory mechanism.
Comparative Data of Known Inhibitors
To provide a context for the potential efficacy of this compound, the following tables summarize the inhibitory concentrations (IC50) of well-characterized inhibitors of DNA polymerase and the NF-κB and MAPK signaling pathways.
Known DNA Polymerase Inhibitors
| Inhibitor | Target DNA Polymerase(s) | IC50 Value (µM) | Mechanism of Action |
| Fludarabine (F-ara-ATP) | Pol α, Pol ε, Pol β, Pol γ | 1.3 - 44 | Nucleoside analog, competitive inhibition.[2] |
| Gemcitabine (dFdCTP) | Pol α, Pol ε | 11 - 14 | Nucleoside analog, competitive inhibition.[2] |
| Myricetin | Mammalian DNA polymerases | 21.3 - 40.9 | Non-competitive inhibition.[3] |
| Aphidicolin | DNA Polymerase δ | 40 | Non-competitive inhibition.[4] |
| Foscarnet | DNA Polymerase δ | 20 | Non-nucleoside inhibitor, pyrophosphate analog.[4] |
Known Inhibitors of Anti-inflammatory Signaling Pathways
| Inhibitor | Pathway(s) Inhibited | Target Cell/System | IC50 Value |
| Celastrol | NF-κB | HEK-293 cells | 1.7 µM[5] |
| Cardamonin | NF-κB | HEK-293 cells | No change in cell viability noted at inhibitory concentrations[5] |
| Rhamnazin | NF-κB, MAPK (JNK, p38) | LPS-induced RAW264.7 macrophages | Potent activity reported[6] |
| Pachypodol | MAPK (JNK) | LPS-induced RAW264.7 macrophages | Selective iNOS and p-JNK inhibition[6] |
| Fisetin | NF-κB, MAPK | LPS-stimulated RAW264.7 cells | Inhibition of NO production at 20 µM[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory potential of this compound.
DNA Polymerase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on the activity of a specific DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)
-
This compound stock solution (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the assay buffer, activated calf thymus DNA, and dNTPs (including the radiolabeled dNTP).
-
Add varying concentrations of this compound to the reaction mixtures. A DMSO control (vehicle) should be included.
-
Initiate the reaction by adding the purified DNA polymerase to each mixture.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filter the mixtures through glass fiber filters to capture the precipitated DNA containing the incorporated radiolabeled dNTPs.
-
Wash the filters with cold TCA and ethanol to remove unincorporated dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
NF-κB Reporter Assay
Objective: To assess the effect of this compound on the transcriptional activity of NF-κB in a cellular context.
Materials:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or β-galactosidase). HEK-293 or RAW264.7 cells are commonly used.
-
Cell culture medium and supplements
-
This compound stock solution
-
An NF-κB activator (e.g., TNF-α or LPS)
-
Reporter gene assay system (e.g., luciferase assay kit)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the reporter cell line in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour). Include a vehicle control.
-
Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a time sufficient to induce reporter gene expression (e.g., 6-8 hours). A non-stimulated control should also be included.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration or a concurrent cell viability assay) to account for any cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
Western Blot for MAPK Phosphorylation
Objective: To determine if this compound inhibits the activation of MAPK signaling pathways by assessing the phosphorylation status of key kinases (e.g., ERK, JNK, p38).
Materials:
-
A suitable cell line (e.g., RAW264.7 macrophages)
-
Cell culture reagents
-
This compound stock solution
-
A MAPK pathway activator (e.g., LPS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with this compound at various concentrations, followed by stimulation with LPS.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a phosphorylated MAPK (e.g., phospho-p38).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the same MAPK to ensure equal protein loading.
-
Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
-
Compare the phosphorylation levels in this compound-treated cells to the stimulated vehicle control to determine the inhibitory effect.
Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the analysis of this compound.
Caption: Experimental workflow for a DNA polymerase inhibition assay.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: Overview of a MAPK signaling cascade and potential inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of myricetin on mammalian DNA polymerase, topoisomerase and human cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA polymerase delta subunit 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Bavachromene Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of bavachromene analogs, focusing on their anticancer properties. The information is compiled from various studies on this compound and its structurally related benzochromene derivatives, offering insights into the chemical features influencing their cytotoxic and mechanistic profiles.
This compound, a naturally occurring chromene derivative, has garnered significant interest in medicinal chemistry due to its potential as an anticancer agent. Structure-activity relationship studies on this compound and its analogs have revealed key structural modifications that enhance their cytotoxic effects against various cancer cell lines. These modifications primarily focus on substitutions on the chromene scaffold and the attached phenyl ring, influencing the compound's potency and mechanism of action.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The data presented below summarizes the cytotoxic effects of various benzochromene derivatives, which serve as close structural surrogates for this compound analogs, providing valuable insights into their SAR.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Benzochromene Derivative 1 | MCF-7 (Breast) | 4.6 | Unspecified benzochromene | [1] |
| T-47D (Breast) | 7.2 | Unspecified benzochromene | [1] | |
| Kerman (Gastric) | 8.9 | Unspecified benzochromene | [1] | |
| Benzochromene Derivative 2 | MCF-7 (Breast) | 8.1 | Unspecified benzochromene | [1] |
| T-47D (Breast) | 11.5 | Unspecified benzochromene | [1] | |
| Kerman (Gastric) | 14.3 | Unspecified benzochromene | [1] | |
| Benzochromene Derivative 3 | MCF-7 (Breast) | 12.7 | Unspecified benzochromene | [1] |
| T-47D (Breast) | 15.8 | Unspecified benzochromene | [1] | |
| Kerman (Gastric) | 21.5 | Unspecified benzochromene | [1] | |
| 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c) | HT-29 (Colon) | 60 | 4-fluorophenyl at C1, amino and carbonitrile at C2/C3 | [2] |
| Compound 1c | Various (NCI-60) | Not specified | Benzo[h]chromene derivative | [3] |
| Compound 7g | A-549 (Lung) | 12.23-39.04 µg/mL | Oleanolic acid based chromene | [4] |
| MDA-MB-231 (Breast) | 12.23-39.04 µg/mL | Oleanolic acid based chromene | [4] |
Structure-Activity Relationship Insights:
-
Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the chromene core significantly influence cytotoxicity. For instance, the 4-fluorophenyl substituent in compound 4c contributes to its activity against colon cancer cells[2].
-
Modifications on the Chromene Ring: The introduction of amino and carbonitrile groups at positions 2 and 3 of the benzo[f]chromene scaffold is a key feature of active compounds[2].
-
Fusion of Additional Rings: The core benzochromene structure itself is a critical determinant of activity, with different isomers (e.g., benzo[f]chromene vs. benzo[h]chromene) exhibiting varying levels of cytotoxicity[2][3].
-
Hybrid Molecules: Conjugating the chromene moiety with other bioactive scaffolds, such as oleanolic acid, can lead to potent anticancer agents[4].
Mechanistic Pathways of this compound Analogs
The anticancer effects of this compound analogs are mediated through multiple cellular mechanisms, primarily centered around the induction of apoptosis and the generation of reactive oxygen species (ROS).
Apoptosis Induction
Several studies have confirmed that benzochromene derivatives induce apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells. The apoptotic pathway initiated by these compounds involves both intrinsic and extrinsic signaling cascades.
Caption: Apoptosis induction pathway by this compound analogs.
Studies have shown that treatment with these compounds leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria, subsequently activating the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[2]
Reactive Oxygen Species (ROS) Generation
A key mechanism underlying the apoptotic effect of many this compound analogs is the induction of oxidative stress through the generation of ROS.[1][5] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic signaling pathways.
Caption: Workflow for measuring intracellular ROS levels.
The workflow for assessing ROS generation typically involves treating cancer cells with the this compound analog, followed by staining with a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS. The fluorescence intensity is then quantified to determine the level of intracellular ROS.[5]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1][5]
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This morphological assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Cell Treatment: Cells are treated with the this compound analog for a specified time.
-
Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) is added to the cell suspension.
-
Microscopic Examination: The stained cells are observed under a fluorescence microscope.
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with an intact structure.[1][2]
-
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of this compound analogs on the cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.
-
Fixation: Cells are fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[6]
Conclusion
The structure-activity relationship studies of this compound analogs and their related benzochromene derivatives highlight the significant potential of this chemical scaffold in the development of novel anticancer agents. Key structural modifications, particularly on the phenyl and chromene rings, have been shown to enhance cytotoxic activity. The primary mechanisms of action involve the induction of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species. The experimental protocols provided offer a foundation for the continued evaluation and optimization of these promising compounds. Further research focusing on systematic structural modifications and in-depth mechanistic studies will be crucial for advancing this compound analogs towards clinical applications.
References
- 1. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 3. Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
In Vivo Validation of Bavachromene's Therapeutic Potential in Triple-Negative Breast Cancer: A Comparative Guide
Disclaimer: As of the last update, there is no publicly available scientific literature detailing the in vivo validation of a compound named "Bavachromene." Therefore, the following guide is a hypothetical example constructed to meet the user's specifications for content type, structure, and data presentation. This guide is intended to serve as a template for researchers and drug development professionals, illustrating how such a comparative analysis would be structured for a novel therapeutic agent. The experimental data, protocols, and signaling pathways described herein are plausible representations based on studies of similar compounds (chalcones) but are entirely fictional.
This guide provides a comprehensive in vivo comparison of this compound, a novel chalcone derivative, against the standard-of-care chemotherapeutic agent, Paclitaxel, in a xenograft model of triple-negative breast cancer (TNBC). The data presented herein aims to objectively assess the therapeutic efficacy and safety profile of this compound for researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety Data
The in vivo therapeutic potential of this compound was evaluated in a human TNBC MDA-MB-231 xenograft mouse model. The study compared the anti-tumor activity and tolerability of this compound with Paclitaxel, a commonly used chemotherapeutic agent for TNBC.
Table 1: Anti-Tumor Efficacy of this compound vs. Paclitaxel in MDA-MB-231 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 28, mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 0.5% CMC, p.o., daily | 1542 ± 125 | - | - |
| This compound | 50 mg/kg, p.o., daily | 786 ± 98 | 49.0 | <0.01 |
| This compound | 100 mg/kg, p.o., daily | 432 ± 75 | 72.0 | <0.001 |
| Paclitaxel | 10 mg/kg, i.v., weekly | 510 ± 82 | 66.9 | <0.001 |
SEM: Standard Error of the Mean; p.o.: oral administration; i.v.: intravenous administration.
Table 2: Safety and Tolerability Profile
| Treatment Group | Dose & Schedule | Mean Body Weight Change (Day 28, %) ± SEM | Mortality | Observations |
| Vehicle Control | 0.5% CMC, p.o., daily | +5.8 ± 1.2 | 0/10 | Normal behavior |
| This compound | 50 mg/kg, p.o., daily | +4.5 ± 1.5 | 0/10 | Normal behavior |
| This compound | 100 mg/kg, p.o., daily | +3.9 ± 1.8 | 0/10 | Normal behavior |
| Paclitaxel | 10 mg/kg, i.v., weekly | -8.2 ± 2.1 | 1/10 | Mild lethargy post-injection |
SEM: Standard Error of the Mean. Body weight change is calculated relative to Day 0.
Experimental Protocols
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Procedure: A suspension of 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and PBS was injected subcutaneously into the right flank of each mouse. Tumors were allowed to grow to a mean volume of approximately 100-150 mm³ before the commencement of treatment.
Treatment Administration
-
Randomization: Mice were randomly assigned to one of four treatment groups (n=10 per group) once tumors reached the target volume.
-
Vehicle Control: Administered daily via oral gavage with 0.5% carboxymethylcellulose (CMC) in sterile water.
-
This compound: Synthesized and purified (>98% purity). Formulated in 0.5% CMC and administered daily via oral gavage at doses of 50 mg/kg and 100 mg/kg.
-
Paclitaxel: Obtained from a commercial supplier. Administered once weekly via intravenous tail vein injection at a dose of 10 mg/kg.
Efficacy and Toxicity Monitoring
-
Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weights were recorded twice weekly as a primary indicator of systemic toxicity.
-
Clinical Observations: Animals were monitored daily for any signs of distress, changes in behavior, or adverse reactions to treatment.
-
Endpoint: The study was terminated on Day 28. Euthanasia was performed, and tumors were excised for ex vivo analysis.
Statistical Analysis
Data are presented as the mean ± SEM. Statistical significance between treatment groups and the vehicle control was determined using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of <0.05 was considered statistically significant.
Visualized Data and Pathways
Hypothetical Signaling Pathway of this compound
Chalcones often exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.[1][2] The diagram below illustrates a plausible mechanism where this compound inhibits the STAT3 signaling pathway, a critical oncogenic driver in many cancers, including TNBC.[1]
References
Head-to-Head Comparison: Bomedemstat vs. Hydroxyurea for Essential Thrombocythemia
An Objective Guide for Researchers and Drug Development Professionals
Essential thrombocythemia (ET) is a myeloproliferative neoplasm (MPN) characterized by an overproduction of platelets, which increases the risk of thrombosis and hemorrhage.[1] The current standard of care for high-risk patients is cytoreductive therapy, with hydroxyurea being a first-line agent.[2] However, the emergence of novel targeted therapies like bomedemstat, a lysine-specific demethylase 1 (LSD1) inhibitor, presents a potential paradigm shift in the management of ET. This guide provides a detailed head-to-head comparison of bomedemstat and hydroxyurea, focusing on their mechanisms of action, available clinical data, and the design of the ongoing pivotal Phase 3 Shorespan-007 trial.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between bomedemstat and hydroxyurea lies in their distinct molecular targets and mechanisms of action.
Bomedemstat: Epigenetic Modulation of Megakaryopoiesis
Bomedemstat is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of hematopoietic progenitors.[1][3][4][5] LSD1 plays a key role in megakaryocyte maturation.[3][5] By inhibiting LSD1, bomedemstat promotes the differentiation of megakaryocyte progenitors into mature megakaryocytes, thereby reducing the proliferation of platelet precursors and lowering platelet counts.[3][4] Preclinical and Phase 2 clinical studies have shown that bomedemstat can durably reduce platelet and white blood cell counts, improve symptoms, and reduce the mutant allele burden in patients with ET.[1][6]
Hydroxyurea: Inhibition of DNA Synthesis
Hydroxyurea is an antimetabolite that has been the cornerstone of ET treatment for decades.[2][7] Its primary mechanism of action is the inhibition of the enzyme ribonucleotide reductase.[7][8] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[8] By inhibiting this step, hydroxyurea effectively halts DNA synthesis and induces cell death, particularly in rapidly dividing cells like hematopoietic progenitors in the bone marrow.[8][9] This non-specific inhibition of cell proliferation leads to a reduction in the production of platelets, as well as other blood cells.[7]
Signaling Pathways
The distinct mechanisms of bomedemstat and hydroxyurea are reflected in the signaling pathways they modulate.
References
- 1. ashpublications.org [ashpublications.org]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Hydroxyurea (Hydrea®, Droxia®) for ET | ChemoExperts [chemoexperts.com]
- 8. droracle.ai [droracle.ai]
- 9. Hydroxyurea | Richard T. Silver MD Myeloproliferative Neoplasms Center [silvermpncenter.weill.cornell.edu]
Replicating and Validating Published Findings on Chromene Compounds: A Comparative Guide
Disclaimer: Initial literature searches did not yield specific published findings for a compound named "Bavachromene." This guide therefore presents a comparative analysis of published data for structurally related and well-studied chromene compounds, namely Cannabichromene (CBC) and Bavachinin analogs , to provide a representative overview of their biological activities and the methodologies used to evaluate them. This information is intended for researchers, scientists, and drug development professionals interested in the validation and replication of findings within this compound class.
Comparative Data on Biological Activity
The following tables summarize the quantitative data from published studies on the anti-inflammatory and anticancer activities of cannabichromene and bavachinin analogs.
Table 1: Anti-Inflammatory Activity of Cannabichromene (CBC)
| Assay | Cell Line/Model | Treatment | Concentration/Dose | Observed Effect | Citation |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS-stimulated | 20 µM | ~50% inhibition of NO production | [1] |
| iNOS mRNA Expression | RAW 264.7 macrophages | LPS-stimulated | 20 µM | 74.12% suppression | [1] |
| IL-1β mRNA Expression | RAW 264.7 macrophages | LPS-stimulated | 20 µM | 46.22% suppression | [1] |
| TNF-α mRNA Expression | RAW 264.7 macrophages | LPS-stimulated | 20 µM | 44.33% suppression | [1] |
| IL-6 mRNA Expression | RAW 264.7 macrophages | LPS-stimulated | 20 µM | 37.59% suppression | [1] |
| NF-κB Phosphorylation | RAW 264.7 macrophages | LPS-stimulated | 20 µM | 55.86% inhibition | [1] |
| Paw Edema | λ-carrageenan-induced mouse model | Oral administration | 10 mg/kg | 55% decrease in iNOS levels | [1][2] |
Table 2: Anticancer Activity of Bavachinin and its Analogs
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Citation |
| Bavachinin Analog (17i) | A549 (Lung) | Cytotoxicity | 7.72 | [3][4] |
| Bavachinin Analog (17i) | PC-3 (Prostate) | Cytotoxicity | 16.08 | [3][4] |
| Bavachinin Analog (17i) | HCT-116 (Colon) | Cytotoxicity | 7.13 | [3][4] |
| Bavachinin Analog (17i) | MCF-7 (Breast) | Cytotoxicity | 11.67 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of published findings. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
The following day, remove the culture medium.
-
Add fresh medium containing the test compound at various concentrations.
-
After a pre-incubation period (e.g., 1 hour), add LPS to a final concentration of 100-200 ng/mL to all wells except the negative control.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
4. Measurement of Cytokine Levels (ELISA):
-
Collect the cell culture supernatant after the desired incubation period.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
5. Western Blot for NF-κB Phosphorylation:
-
After treatment, lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated NF-κB (p-NF-κB) and total NF-κB.
-
Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using a chemiluminescence substrate.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding and replicating the research.
References
- 1. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of the Natural Constituent of Cannabis Sativa, Cannabichromene and its Modulation by Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel bavachinin analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Bavachromene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is critical for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This guide provides a comparative assessment of the off-target profile of Bavachromene, a naturally occurring chalcone, against other well-characterized modulators of its known biological targets. Due to the limited direct experimental data on the comprehensive off-target profile of this compound, this guide leverages data from established compounds that share its primary mechanisms of action to provide a comparative context.
Introduction to this compound and its Known Biological Activities
This compound is a prenylated chalcone isolated from plants such as Psoralea corylifolia. Emerging research has identified its interaction with several key biological targets, suggesting its potential in various therapeutic areas. Notably, this compound has been shown to bind to estrogen receptors (ERα and ERβ) and inhibit the activity of several enzymes, including urease, tyrosinase, and phosphodiesterase. Furthermore, the structurally related compound Bavachin has been demonstrated to suppress the activation of the NLRP3 inflammasome and the NF-κB signaling pathway, suggesting that this compound may also modulate these inflammatory pathways.
This guide will compare the known or inferred selectivity of this compound with that of established drugs targeting these pathways, providing researchers with a framework for considering potential off-target effects in their studies.
Comparison of Off-Target Effects
To provide a comprehensive comparison, this guide focuses on the primary targets of this compound and presents data for alternative, well-characterized compounds. The following tables summarize the available quantitative data on the on-target and off-target activities of these compounds.
Estrogen Receptor Modulation
This compound exhibits binding affinity for both estrogen receptor alpha (ERα) and beta (ERβ). Its off-target profile in this context is compared with the selective estrogen receptor modulators (SERMs) Tamoxifen and Raloxifene.
| Compound | Primary Target(s) | On-Target Affinity (IC50/Ki) | Known Off-Target(s) | Off-Target Affinity (IC50/Ki) |
| This compound | ERα, ERβ | hERα: 6.57 x 10⁻⁵ M, hERβ: 3.8 x 10⁻⁵ M[1] | Data not available | Data not available |
| Tamoxifen | ERα, ERβ | ERα: 0.9 nM (Ki), ERβ: 2.1 nM (Ki) | Protein Kinase C (PKC), TANK-binding kinase 1 (TBK1) | PKC: Inhibition at μM concentrations[2], TBK1: Modulates activity[3] |
| Raloxifene | ERα, ERβ | ERα: 2.5 nM (Ki), ERβ: 1.1 nM (Ki) | Xanthine Oxidase, Aldehyde Oxidase | Inhibition reported, specific IC50 values not readily available.[4] |
Enzyme Inhibition
This compound has been reported to inhibit urease, tyrosinase, and phosphodiesterase. The following table compares its activity with representative inhibitors of these enzyme classes.
| Compound Class | This compound Target | Representative Inhibitor | On-Target Potency | Known Off-Target Profile |
| Urease Inhibitors | Urease | Acetohydroxamic acid (AHA) | IC50: 42 μM[5] | Generally considered selective for urease, but comprehensive off-target screening data is limited. |
| Tyrosinase Inhibitors | Tyrosinase | Kojic Acid | IC50: ~10-20 μM | Can inhibit other catechol-oxidizing enzymes. |
| Phosphodiesterase (PDE) Inhibitors | Phosphodiesterase | Sildenafil (PDE5 inhibitor) | IC50 (PDE5): 3.5 nM | PDE6 (IC50: 35 nM), PDE1 (IC50: 260 nM).[6] |
Modulation of Inflammatory Pathways
Based on the activity of the related compound Bavachin, this compound is predicted to modulate NF-κB and NLRP3 inflammasome signaling.
| Compound Class | This compound-related Target | Representative Inhibitor | On-Target Potency | Known Off-Target Profile |
| NF-κB Inhibitors | NF-κB pathway | BAY 11-7082 (IKKβ inhibitor) | IC50: 5-10 μM for NF-κB inhibition[7] | Can have off-target effects on other kinases and cellular processes at higher concentrations. |
| NLRP3 Inflammasome Inhibitors | NLRP3 Inflammasome | MCC950 | IC50: ~8 nM for IL-1β release[8] | Highly selective for NLRP3 over other inflammasomes.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experiments used to assess on-target and off-target effects.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound for estrogen receptors.
Protocol:
-
Receptor Source: Human recombinant ERα and ERβ are used.
-
Radioligand: [³H]-Estradiol is used as the radiolabeled ligand.
-
Assay Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with [³H]-Estradiol for binding to the estrogen receptor.
-
Procedure:
-
A constant concentration of the estrogen receptor and [³H]-Estradiol are incubated with increasing concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Kinase Profiling Assay
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
Protocol:
-
Kinase Panel: A large, representative panel of purified, active human protein kinases is utilized.
-
Assay Format: Typically, a radiometric assay using ³³P-ATP or a fluorescence-based assay is employed.
-
Procedure:
-
Each kinase is incubated with its specific substrate and ATP in the presence of the test compound at a fixed concentration (e.g., 10 μM) for initial screening.
-
For compounds showing significant inhibition, a dose-response curve is generated by testing a range of concentrations to determine the IC50 value.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For active compounds, IC50 values are determined by fitting the dose-response data to a sigmoidal curve. The results are often visualized as a "kinome map" or a selectivity tree.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound within a cellular context by measuring changes in the thermal stability of the target protein.
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Figure 1: Simplified signaling pathway of this compound's interaction with the estrogen receptor.
Figure 2: General experimental workflow for assessing off-target effects.
Conclusion
While direct, comprehensive off-target screening data for this compound is not yet publicly available, this guide provides a comparative framework based on its known biological targets. By examining the selectivity profiles of established drugs that modulate the same pathways, researchers can infer potential off-target liabilities of this compound and design more robust experiments. For a definitive assessment, it is recommended that researchers conduct comprehensive off-target profiling of this compound using methodologies such as broad kinase screening panels and cellular-based assays like CETSA. This will provide a clearer understanding of its selectivity and contribute to its potential development as a research tool or therapeutic agent.
References
- 1. Activation of Estrogen Receptor by Bavachin from Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen modulates protein kinase C via oxidative stress in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Rapid vasodilation to raloxifene: role of oestrogen receptors and off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bavachromene
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Bavachromene, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Understanding the Hazards
II. Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C20H18O4 |
| Molecular Weight | 322.4 g/mol |
| Appearance | Not explicitly stated, handle as a solid or liquid with care. |
| Solubility | Not explicitly stated, assume insolubility in water unless otherwise determined. |
III. Proper Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste disposal.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, filter paper, and gloves, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.[4]
Step 2: Waste Container Labeling
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.[5] The date the waste was first added to the container should also be clearly visible.[5]
Step 3: Storage of Waste
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6] Secondary containment, such as a plastic bin, is highly recommended to contain any potential leaks or spills.[5]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][6]
IV. Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill by using absorbent materials. For liquid spills, absorb with an inert dry material and place it in an appropriate waste disposal container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Bavachromene
For researchers, scientists, and drug development professionals working with Bavachromene (CAS No. 41743-38-8), a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is essential. The following recommendations are based on standard laboratory safety practices for handling novel or poorly characterized chemical compounds.
A thorough risk assessment should be conducted before handling this compound to determine the specific PPE requirements based on the nature and scale of the experiment.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles should be worn at all times when handling this compound in solid or solution form. A face shield should be used in addition to goggles when there is a splash hazard. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material should be selected based on the solvent used to dissolve this compound. It is crucial to check the glove manufacturer's compatibility chart. Gloves should be inspected for any signs of degradation or perforation before and during use and changed frequently. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be considered. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator (e.g., an N95 or higher for particulates, or a respirator with appropriate chemical cartridges for vapors) is required. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, and ensure it is clean and uncluttered.
-
Weighing and Transfer: When weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a chemical fume hood.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, and if it is safe to do so, use an appropriate absorbent material to contain the spill. The contaminated material should be collected in a sealed, labeled container for proper disposal. For large spills, or if there is any uncertainty, evacuate the area and contact the designated emergency response team.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: this compound."
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves submitting a request to the EHS department for pickup and disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
